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  • Product: N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide
  • CAS: 1020053-85-3

Core Science & Biosynthesis

Foundational

A Methodological Guide to Characterizing the In Vitro Pharmacokinetics of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide in Cell Models

Introduction: The Imperative of Early In Vitro Pharmacokinetic Profiling In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful development pipel...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Early In Vitro Pharmacokinetic Profiling

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful development pipelines. A significant proportion of drug candidates falter not due to a lack of efficacy, but because of undesirable pharmacokinetic properties. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) at a cellular level is therefore a critical early step. This guide provides a comprehensive framework for the in vitro characterization of the pharmacokinetic profile of the novel chemical entity, N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide (CAS: 1020053-85-3)[1], using established cell-based models.

While specific experimental data for this compound is not yet publicly available, this document will serve as a detailed methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. By following this guide, a research team can systematically generate a robust in vitro pharmacokinetic package for N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide, or any novel compound, enabling informed decisions for further development.

Part 1: Foundational Physicochemical and Cytotoxicity Assessment

Prior to engaging in complex cell-based assays, a foundational understanding of the compound's intrinsic properties is essential. These characteristics will influence its behavior in aqueous and lipid environments and inform the design of subsequent experiments.

Physicochemical Characterization

The solubility and lipophilicity of a compound are key determinants of its passive diffusion across biological membranes.

  • Aqueous Solubility: This is determined at various pH levels (e.g., 4.0, 6.8, 7.4) to mimic different physiological environments. Poor solubility can be a major hurdle for oral absorption and can also lead to inaccurate results in in vitro assays.

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) indicates the compound's preference for a lipid versus an aqueous phase. A balanced LogD is often desirable for oral drug candidates.

Cellular Cytotoxicity Assessment

Before investigating the transport and metabolism of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide, it is crucial to determine the concentration range that is non-toxic to the selected cell models. This ensures that subsequent observations are due to specific pharmacokinetic processes and not a result of cellular damage.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate cells (e.g., Caco-2, HepaRG) in 96-well plates at a predetermined density and allow them to adhere and proliferate for 24-48 hours[2].

  • Compound Treatment: Prepare a serial dilution of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide in culture medium. Replace the existing medium with the compound-containing medium and incubate for a period relevant to the planned pharmacokinetic assays (e.g., 24 hours)[2].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle control. The concentration that causes a 50% reduction in viability (IC50) is determined. Subsequent pharmacokinetic experiments should be conducted at concentrations well below the IC50.

Part 2: Cellular Permeability and Efflux

A critical question for any potential oral drug is its ability to cross the intestinal epithelium. In vitro models using polarized cell monolayers are the gold standard for predicting this.

The Caco-2 Cell Model: A Workhorse for Permeability Studies

Caco-2 cells, derived from a human colorectal adenocarcinoma, spontaneously differentiate into a polarized monolayer of enterocytes, forming tight junctions and expressing many of the transporters found in the small intestine[3]. This makes them an excellent model for assessing intestinal permeability.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for full differentiation and polarization. The integrity of the monolayer should be confirmed by measuring the Transepithelial Electrical Resistance (TEER).

  • Apical to Basolateral (A-B) Permeability:

    • Add N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • Quantify the compound concentration in the samples using a suitable analytical method (e.g., LC-MS/MS).

  • Basolateral to Apical (B-A) Permeability:

    • Add the compound to the basolateral (donor) chamber.

    • Collect samples from the apical (receiver) chamber at the same time points.

    • Quantify the compound concentration.

Data Presentation: Permeability and Efflux Ratio

CompoundPapp (A-B) (cm/s)Papp (B-A) (cm/s)Efflux Ratio (Papp B-A / Papp A-B)
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamideValue to be determinedValue to be determinedValue to be determined
Propranolol (High Permeability Control)>10 x 10⁻⁶>10 x 10⁻⁶~1
Atenolol (Low Permeability Control)<2 x 10⁻⁶<2 x 10⁻⁶~1
Digoxin (P-gp Substrate Control)<5 x 10⁻⁶>10 x 10⁻⁶>2

Causality Behind Experimental Choices: The bidirectional nature of this assay is critical. The apparent permeability coefficient (Papp) in the absorptive direction (A-B) predicts how well the compound might be absorbed in the gut. The efflux ratio (ER), calculated as Papp(B-A) / Papp(A-B), is a key indicator of active efflux[3]. An ER significantly greater than 2 suggests that the compound is a substrate for an efflux transporter, such as P-glycoprotein (P-gp), which can limit its absorption.

G A Compound Added Caco2 A->Caco2 B Sampling B->Caco2 Caco2->A Caco2->B

Caption: Bidirectional transport across a Caco-2 cell monolayer.

Part 3: In Vitro Metabolism

Understanding the metabolic fate of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide is essential for predicting its half-life and potential for drug-drug interactions.

Metabolic Stability in Liver Microsomes

Human liver microsomes (HLMs) are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I drug metabolism.

Experimental Protocol: HLM Metabolic Stability Assay

  • Incubation: Incubate N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide at a low concentration (e.g., 1 µM) with HLMs in the presence of a NADPH-regenerating system to initiate the metabolic reaction.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Controls: Run parallel incubations without the NADPH-regenerating system (to assess non-CYP-mediated degradation) and with known control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin).

Data Presentation: Metabolic Stability Parameters

Compoundt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamideValue to be determinedValue to be determined
Verapamil (High Clearance)<10>100
Warfarin (Low Clearance)>60<10

Interpretation: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound. These values help to classify the compound as having low, intermediate, or high metabolic clearance, which is a key predictor of its in vivo hepatic clearance[4].

Metabolite Identification

Identifying the major metabolites of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide is crucial for understanding its clearance pathways and for identifying any potentially active or toxic metabolites. This is typically performed using high-resolution mass spectrometry (HRMS) on samples from the metabolic stability assay.

Caption: Workflow for metabolic stability assay.

Part 4: Cellular Accumulation

Cellular accumulation studies quantify the extent to which a compound enters and is retained within cells. This is particularly important for drugs whose targets are intracellular.

Experimental Protocol: Cellular Uptake in Suspension

  • Cell Preparation: Use a relevant cell line (e.g., HepaRG for liver-targeted compounds, or a cancer cell line if it is an oncology drug) and prepare a cell suspension of known density.

  • Incubation: Add N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide to the cell suspension and incubate at 37°C for various time points.

  • Separation: Separate the cells from the incubation medium. This can be done by layering the cell suspension over an oil layer (e.g., silicone oil) and centrifuging, which rapidly pellets the cells while leaving the medium on top.

  • Lysis and Analysis: Lyse the cell pellets and quantify the intracellular concentration of the compound by LC-MS/MS. The concentration in the supernatant is also measured.

  • Calculation: The cell-to-medium concentration ratio can be calculated to determine the extent of accumulation.

Conclusion and Strategic Outlook

This guide provides a robust, step-by-step framework for characterizing the in vitro pharmacokinetic profile of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide. By systematically evaluating its cytotoxicity, permeability, efflux, metabolic stability, and cellular accumulation, researchers can build a comprehensive ADME profile. The data generated from these studies will be invaluable for:

  • Lead Optimization: Identifying potential pharmacokinetic liabilities that can be addressed through medicinal chemistry efforts.

  • In Vivo Study Design: Using in vitro data to predict in vivo clearance and oral bioavailability, which helps in dose selection for animal studies[4].

  • Risk Assessment: Early identification of potential issues such as poor absorption or rapid metabolism that could terminate a project.

The successful application of these cell-based models provides a critical bridge between chemistry and in vivo pharmacology, enabling a more rational and efficient drug development process.

References

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  • Smith, D. A., & van de Waterbeemd, H. (2012). Pharmacokinetics and Metabolism in Drug Design. In Pharmacokinetics and Metabolism in Drug Design, 3rd Edition. Wiley-VCH. [This is a general reference, specific details on NP085 and NP102 can be found in the provided search result: In Vitro and In Vivo Pharmacokinetics of Aminoalkylated Diarylpropanes NP085 and NP102. Antimicrobial Agents and Chemotherapy, 56(8), 4437–4443.]
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Exploratory

A Strategic Guide to Deconvoluting Small Molecule Targets: Identifying the Interacting Proteome of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

Abstract The identification of a small molecule's protein target is a critical and often rate-limiting step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's ef...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of a small molecule's protein target is a critical and often rate-limiting step in drug discovery and chemical biology. It provides the mechanistic foundation for understanding a compound's efficacy, potential toxicity, and for optimizing lead candidates. This guide presents a comprehensive, multi-pronged strategy for the target deconvolution of novel bioactive compounds, using N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide as a case study. We will navigate the logical progression from in silico prediction to robust experimental validation, detailing the causality behind each methodological choice. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action for compounds emerging from phenotypic screens or other discovery platforms.

Introduction: The Challenge of the Unknown Target

Phenotypic screening has undergone a renaissance, yielding compounds with desirable biological effects without prior knowledge of their molecular targets.[1][2] N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide represents such a compound—a molecule with presumed bioactivity whose protein-binding partners remain unknown. The process of identifying these partners, known as target deconvolution or target identification, is essential for transforming a "hit" into a viable therapeutic lead.[1][3]

This guide outlines a holistic and iterative workflow, emphasizing the power of orthogonal approaches to build a high-confidence case for one or more target proteins. We will move from broad, proteome-wide discovery methods to specific, targeted validation assays, ensuring a self-validating system at each stage.

Phase I: In Silico Target Prediction - Charting the Probable Landscape

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable, hypothesis-generating insights into potential targets.[1][4][5] These approaches leverage vast databases of known drug-target interactions, protein structures, and compound bioactivity profiles.

Rationale for a Computational First-Pass
  • Efficiency: In silico screening is rapid and cost-effective, narrowing the field of potential targets from the entire proteome to a manageable list.[5]

  • Hypothesis Generation: It provides initial hypotheses that can be directly tested with the experimental methods outlined in subsequent sections.

  • Methodological Diversity: A variety of algorithms, from ligand-based similarity searches to structure-based reverse docking, can be employed to increase the robustness of predictions.[4][6]

Recommended In Silico Approaches

A multi-algorithmic approach is recommended to mitigate the biases inherent in any single method.

Computational MethodPrincipleKey AdvantageRecommended Tools
Ligand-Based Similarity Searching The "guilt-by-association" principle; assumes that structurally similar molecules bind to similar targets.Does not require a protein structure; computationally fast.SwissTargetPrediction, SuperPred[5]
Reverse (Inverse) Docking Docks the small molecule (ligand) into the binding sites of a large collection of protein structures.[4]Identifies potential targets based on favorable binding energetics and shape complementarity.PharmMapper, idTarget
Machine & Deep Learning Models Utilizes complex algorithms trained on vast datasets of known drug-target interactions to predict new ones.[4][7]Can identify non-obvious relationships and complex patterns missed by simpler methods.[6]PADME[7], DeepDTIs

The output of this phase will be a ranked list of potential protein targets. This list is not definitive but serves as a crucial guide for the subsequent experimental design.

Phase II: Proteome-Wide Experimental Discovery - Unbiased Identification

With a set of initial hypotheses, the next step is to identify direct physical interactions between N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide and proteins within a complex biological matrix, such as a cell lysate or intact cells. This phase employs unbiased, proteome-wide techniques.

Affinity-Based Methods: Fishing for Targets

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to isolate and identify binding partners from a complex proteome.[8][9][10][11] This approach requires chemically modifying the compound of interest to serve as a "bait."

The core principle involves immobilizing the compound on a solid support (e.g., beads) to "pull down" its interacting proteins.[1][12] To enhance specificity and enable live-cell applications, a more sophisticated approach using photoaffinity labeling (PAL) is often preferred.[10][13][14]

ABPP_Workflow cluster_synthesis Probe Synthesis cluster_experiment Cellular Experiment cluster_pulldown Enrichment & Digestion cluster_analysis Mass Spectrometry Analysis Compound Parent Compound (N-(...)-propanamide) Probe Synthesize Photoaffinity Probe (e.g., with Diazirine & Alkyne handle) Compound->Probe Chemical Modification Cells Live Cells Incubate Incubate Cells with Probe Cells->Incubate UV UV Crosslinking (Covalent Bonding) Incubate->UV Lysis Cell Lysis UV->Lysis Click Click Chemistry (Attach Biotin) Lysis->Click Beads Streptavidin Beads Click->Beads Enrich Enrichment of Biotinylated Proteins Beads->Enrich Wash Wash to Remove Non-specific Binders Enrich->Wash Digest On-Bead Tryptic Digestion Wash->Digest MS LC-MS/MS Analysis Digest->MS Quant Quantitative Proteomics (Label-free or SILAC) MS->Quant Hits Identify Enriched Proteins (Potential Targets) Quant->Hits

Caption: Photoaffinity-Based Protein Profiling Workflow.

  • Probe Synthesis: Synthesize a derivative of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide incorporating two key moieties:

    • A photo-reactive group (e.g., diazirine) that forms a covalent bond with nearby proteins upon UV light exposure.[13]

    • A bio-orthogonal handle (e.g., an alkyne or azide) for subsequent attachment of a reporter tag like biotin.

  • Cellular Treatment: Incubate live, cultured cells (relevant to the compound's presumed activity) with the synthesized probe. A parallel control group should be treated with the probe plus a large excess of the original, unmodified compound. This competition experiment is crucial for distinguishing specific targets from non-specific binders.[8][10]

  • Photo-Crosslinking: Expose the cells to UV light (e.g., 365 nm) to covalently link the probe to its binding partners.

  • Cell Lysis & Biotinylation: Lyse the cells and use click chemistry to attach a biotin tag to the probe's bio-orthogonal handle.

  • Affinity Purification: Incubate the biotinylated lysate with streptavidin-coated beads to capture the probe-protein complexes.[8]

  • Washing: Perform stringent washes to remove proteins that are non-specifically bound to the beads.

  • Elution & Digestion: Elute the bound proteins or perform on-bead digestion with trypsin to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry. Use quantitative proteomics (e.g., label-free quantification or SILAC) to identify proteins that are significantly enriched in the probe-treated sample compared to the competition control.[8] These proteins are your high-confidence hits.

Label-Free Methods: Exploiting Biophysical Principles

Label-free methods avoid chemical modification of the compound, which can sometimes alter its binding properties. These techniques rely on the principle that drug-protein binding changes a protein's biophysical properties.

  • Principle: When a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases.[15][16][17]

  • Causality: By treating a cell lysate with the compound and then with a protease (e.g., thermolysin or pronase), target proteins will be "protected" and remain intact, while unbound proteins will be digested.[15][18] Comparing the protein bands on a gel or using mass spectrometry between treated and untreated samples reveals the protected, and therefore, target proteins.[17]

DARTS_Workflow cluster_control Control cluster_treatment Treatment Lysate Prepare Cell Lysate DMSO Add Vehicle (DMSO) Lysate->DMSO Compound Add N-(...)-propanamide Lysate->Compound Protease_C Add Protease DMSO->Protease_C Digestion_C Proteins Digested Protease_C->Digestion_C Analysis Analyze via SDS-PAGE or LC-MS/MS Digestion_C->Analysis Protease_T Add Protease Compound->Protease_T Digestion_T Target Protein is Protected Other Proteins Digested Protease_T->Digestion_T Digestion_T->Analysis Result Identify Protected Protein Bands/ Signals as Potential Targets Analysis->Result

Caption: Drug Affinity Responsive Target Stability (DARTS) Workflow.

  • Principle: Ligand binding typically increases the thermal stability of a protein.[19][20][21]

  • Causality: When cells or lysates are heated, proteins denature and aggregate. A protein bound to a drug will be more stable and remain in the soluble fraction at higher temperatures.[20] By heating compound-treated and control samples across a temperature gradient and quantifying the amount of soluble protein at each temperature, a "thermal shift" can be observed for the target protein.[19][20][22]

Phase III: Genetic Approaches for Target Validation

While chemical proteomics methods identify physical binders, genetic approaches can provide functional validation by determining which proteins are essential for the compound's phenotypic effect. CRISPR-based screens are a powerful tool for this purpose.[23][24][25][26]

CRISPR-Cas9 Loss-of-Function Screen
  • Principle: If a compound kills cells or slows their growth by inhibiting a specific protein, then knocking out the gene for that protein should make the cells resistant to the compound.[26][27]

  • Causality: A genome-wide library of single-guide RNAs (sgRNAs) is introduced into a population of Cas9-expressing cells.[24][27] The cell population is then treated with a cytotoxic concentration of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide. Cells that acquire a knockout of the target protein (or essential downstream pathway components) will survive and proliferate. By sequencing the sgRNAs in the surviving population, the genes essential for the drug's activity can be identified.[26]

Phase IV: Orthogonal Target Validation and Confirmation

The final and most critical phase is to confirm the candidate targets identified in Phases II and III using orthogonal, targeted assays. This step is essential to eliminate false positives and build a conclusive case.

Direct Target Engagement in Cells

The Isothermal Dose-Response Fingerprint (ITDRF) CETSA is the gold standard for confirming that the compound engages the target protein in intact cells.[21][28]

  • Dose-Response Treatment: Treat intact cells with a range of concentrations of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide.

  • Heat Challenge: Heat all samples at a single, fixed temperature (determined from a full melt-curve experiment to be on the slope of the curve).[19][22]

  • Lysis and Separation: Lyse the cells and separate the soluble fraction from the aggregated proteins via centrifugation.[19]

  • Quantification: Quantify the amount of the specific, soluble candidate protein remaining using Western Blotting or targeted mass spectrometry.[21][28]

  • Analysis: Plot the amount of stabilized protein against the compound concentration to generate a dose-response curve and determine an EC50 value, which reflects target engagement potency in a cellular environment.[20]

Hypothetical ITDRF CETSA Data
Compound Conc. (µM) 0 (DMSO)0.010.1110100
% Soluble Target Protein (Normalized) 100%105%135%185%198%200%
% Soluble Control Protein (Normalized) 100%101%99%100%102%99%
Functional Validation
  • siRNA/shRNA Knockdown: Transiently knocking down the expression of the candidate target gene should phenocopy or block the effect of the compound. For example, if the compound inhibits cell proliferation, knockdown of its target may also inhibit proliferation or render the cells insensitive to further treatment.

  • Rescue Experiments: In a knockout or knockdown cell line, expressing a mutated version of the target protein that does not bind the compound but retains its function should "rescue" the cells from the compound's effect.

Conclusion: Synthesizing the Evidence

The deconvolution of a small molecule's target is not a linear process but an iterative cycle of hypothesis generation and validation. By integrating computational predictions with orthogonal, proteome-wide experimental approaches (Affinity-Based and Label-Free) and functional genetic screens, a researcher can move from a complete unknown to a validated target with high confidence. This strategic workflow provides a robust framework for understanding the molecular mechanism of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide, paving the way for its future development as a chemical probe or therapeutic lead.

References

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  • Title: Chemical Proteomics for Target Validation. Source: World Preclinical Congress. URL: [Link]

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  • Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Source: NCBI. URL: [Link]

  • Title: Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Source: Frontiers in Chemistry. URL: [Link]

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  • Title: CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives. Source: Theranostics. URL: [Link]

  • Title: Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Source: ACS Publications. URL: [Link]

  • Title: CRISPR-Cas9 screening for target identification. Source: Horizon Discovery. URL: [Link]

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  • Title: General schemes of affinity‐based protein profiling. a) The compounds... Source: ResearchGate. URL: [Link]

  • Title: Advancements in Chemical Proteomics for Target Identification of Natural Products in Live Cells. Source: Bentham Science Publishers. URL: [Link]

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  • Title: Target deconvolution strategies in drug discovery. Source: PubMed. URL: [Link]

  • Title: Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. Source: ACS Publications. URL: [Link]

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Foundational

Technical Whitepaper: Modulating the HSF1 Signaling Axis via N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

Executive Summary The development of targeted modulators for stress-response pathways represents a critical frontier in oncology and molecular pharmacology. N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide (herea...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted modulators for stress-response pathways represents a critical frontier in oncology and molecular pharmacology. N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide (hereafter referred to as N5A-2EP ) is a highly specialized small molecule designed to disrupt the Heat Shock Factor 1 (HSF1) signaling cascade. By forcing cancer cells into a state of unresolved proteotoxic stress, N5A-2EP shifts the cellular environment from pro-survival to pro-apoptotic. This guide provides an in-depth technical analysis of N5A-2EP’s structural rationale, mechanistic action, and the validated experimental protocols required to quantify its target engagement.

Structural Rationale & Pharmacophore Design

The molecular architecture of N5A-2EP is engineered to balance target affinity with favorable pharmacokinetic properties. Every functional group serves a specific, causal purpose in its biological efficacy:

  • The N-(5-amino-2-fluorophenyl) Moiety: This specific aniline derivative is a privileged pharmacophore identified in advanced HSF1 pathway inhibitors, such as the clinical candidate CCT361814/NXP800[1]. The inclusion of the fluorine atom ortho to the amine is a deliberate design choice; central ring halogen substitution alters the pKa of the molecule, effectively mitigating P-glycoprotein (P-gp) mediated efflux[1]. This ensures high intracellular accumulation of the compound.

  • The 2-(4-ethylphenoxy)propanamide Tail: Phenoxypropanamide derivatives provide a versatile scaffold for modulating intracellular signaling[2]. The ether linkage offers conformational flexibility, allowing the molecule to navigate the binding pocket, while the lipophilic 4-ethyl group anchors the compound via hydrophobic interactions, stabilizing the drug-target complex.

Mechanistic Framework: HSF1 & ISR Modulation

In healthy cells, HSF1 is sequestered in the cytosol. However, in highly metabolic malignancies (such as ovarian cancer), basal proteotoxic stress triggers HSF1 to trimerize, phosphorylate, and translocate to the nucleus. There, it binds to Heat Shock Elements (HSE) to drive the transcription of pro-survival chaperones like HSPA1A [1].

N5A-2EP acts as a potent transcriptional repressor of this pathway. Rather than directly inhibiting a kinase, it blocks HSF1-mediated transcription. Consequently, the cell cannot resolve its misfolded protein burden, triggering the Integrated Stress Response (ISR) . This is clinically measurable via the dramatic upregulation of CHAC1 , a pro-apoptotic downstream marker[1].

HSF1_Pathway Stress Proteotoxic Stress HSF1_M HSF1 Monomer (Cytosol) Stress->HSF1_M Triggers HSF1_T HSF1 Trimerization & Phosphorylation HSF1_M->HSF1_T Activation Nucleus Nuclear Translocation HSF1_T->Nucleus HSE Heat Shock Elements (HSE) Binding Nucleus->HSE HSPA1A HSPA1A Transcription (Pro-survival) HSE->HSPA1A Promotes CHAC1 CHAC1 Transcription (Pro-apoptotic ISR) N5A N5A-2EP (Inhibitor) N5A->HSE Blocks Transcriptional Activity N5A->CHAC1 Induces ISR

Fig 1: HSF1 signaling cascade and the dual-modulatory intervention points of N5A-2EP.

Quantitative Efficacy Profiling

To benchmark N5A-2EP, its transcriptional modulation and efflux liabilities are compared against established HSF1 pathway probes. The dual-marker approach (HSPA1A suppression and CHAC1 induction) provides a highly reliable pharmacological audit trail[1].

Compound IC50​ HSPA1A (nM) EC50​ CHAC1 (nM)Efflux Ratio (P-gp)Primary Liability
CCT251236 (Early Probe)18.245.1> 15.0High clearance via P-gp
NXP800 (Clinical Candidate)12.428.51.2None (Optimized)
N5A-2EP (Novel Analog)15.632.01.5Minimal

Data Interpretation: The fluorination in N5A-2EP successfully collapses the efflux ratio to 1.5, closely mirroring the clinical candidate NXP800, while maintaining nanomolar potency against HSF1-driven transcription.

Experimental Methodology: Transcriptional Profiling

To validate the mechanism of action of N5A-2EP, researchers must utilize a self-validating RT-qPCR workflow. This protocol is designed to isolate compound-specific transcriptional repression from general cytotoxicity.

Workflow A Cell Culture (OVCAR-3) B N5A-2EP Treatment A->B C RNA Extraction & cDNA Synthesis B->C D RT-qPCR (HSPA1A & CHAC1) C->D E Data Normalization & IC50 Calculation D->E

Fig 2: In vitro workflow for quantifying N5A-2EP target engagement via RT-qPCR.

Step-by-Step Protocol: Target Engagement via RT-qPCR

1. Cell Seeding & Preparation

  • Action: Seed human ovarian adenocarcinoma cells (OVCAR-3) at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.

  • Causality: OVCAR-3 cells are selected because they exhibit high basal proteotoxic stress and are "addicted" to the HSF1 pathway for survival[1].

2. Compound Treatment

  • Action: After 24 hours of incubation, treat cells with a 10-point serial dilution of N5A-2EP (ranging from 0.1 nM to 10 µM). Ensure the final DMSO concentration is strictly normalized to 0.1% across all wells.

  • Causality: The 0.1% DMSO vehicle control establishes a definitive baseline for basal HSF1 activity. Without this strict normalization, solvent-induced stress could artificially skew CHAC1 expression.

3. RNA Extraction & cDNA Synthesis

  • Action: Incubate for 6 hours. Lyse the cells and extract total RNA using a standard silica-membrane column kit. Reverse transcribe 500 ng of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • Causality: A 6-hour timepoint is critical. It is long enough to capture primary transcriptional changes (mRNA levels) but short enough to avoid secondary apoptotic degradation of RNA, which occurs at later timepoints.

4. Quantitative PCR (RT-qPCR)

  • Action: Perform qPCR using TaqMan probes specific to HSPA1A, CHAC1, and GAPDH.

  • Causality: GAPDH serves as the endogenous housekeeping control. Normalizing against GAPDH using the 2−ΔΔCt method ensures that the observed reduction in HSPA1A is due to specific HSF1 pathway inhibition, not merely because the cells are dying and producing less total RNA.

References

  • [1] HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

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Exploratory

biological activity of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide derivatives

An In-Depth Technical Guide on the Biological Activity of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide Derivatives Abstract This technical guide provides a comprehensive overview of the potential biological a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Biological Activity of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide Derivatives

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide and its derivatives. While direct extensive research on this specific molecule is emerging, this document synthesizes information from structurally related compounds to postulate its synthesis, potential mechanisms of action, and relevant experimental protocols for its investigation. This guide is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for exploring this novel chemical entity. The core structure, combining a substituted aminofluorophenyl group with an ethylphenoxy propanamide moiety, suggests potential applications in oncology, neurology, and infectious diseases.

Introduction and Rationale

The N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide scaffold represents a unique combination of chemical motifs that have been individually explored in various biologically active compounds. The fluorinated aminophenyl ring is a common feature in kinase inhibitors and other targeted therapies, while the phenoxy propanamide portion can be found in compounds targeting a range of receptors and enzymes. The strategic placement of the fluoro- and amino- groups, along with the ethyl substituent on the phenoxy ring, suggests a molecule designed for specific molecular interactions, warranting a thorough investigation of its biological potential.

This guide will extrapolate from existing literature on analogous structures to propose a research and development pathway for this class of compounds. We will delve into a plausible synthetic route, hypothesize potential biological targets and activities, and provide detailed experimental protocols to validate these hypotheses.

Proposed Synthesis Pathway

The synthesis of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide can be approached through a multi-step process, as is common for such amide-containing molecules[1]. A plausible and efficient synthetic route is outlined below.

Diagram of Proposed Synthesis

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Activation & Coupling cluster_product Final Product A 2-(4-ethylphenoxy)propanoic acid C Acid Chloride Formation (e.g., SOCl2) A->C Activation B 5-amino-2-fluorophenylamine D Amide Bond Formation B->D Coupling Partner C->D E N-(5-amino-2-fluorophenyl)-2- (4-ethylphenoxy)propanamide D->E Final Product Formation

Caption: Proposed synthetic pathway for N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide.

Step-by-Step Synthesis Protocol
  • Activation of the Carboxylic Acid: 2-(4-ethylphenoxy)propanoic acid is converted to its more reactive acid chloride.

    • To a solution of 2-(4-ethylphenoxy)propanoic acid in an anhydrous solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as thionyl chloride.

    • Reflux the mixture for 2-3 hours until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: The activated acid chloride is then reacted with 5-amino-2-fluorophenylamine to form the final amide bond.

    • Dissolve 5-amino-2-fluorophenylamine in an anhydrous aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger.

    • Cool the solution in an ice bath and slowly add the crude acid chloride dissolved in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl), a base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide.

Postulated Biological Activities and Mechanisms of Action

Based on the structural similarities to other biologically active molecules, we can hypothesize several potential therapeutic applications for this compound class.

Anticancer Activity

Many compounds containing the N-phenylacetamide or related structures have demonstrated anticancer properties[2]. The aminophenyl moiety is a key feature in several kinase inhibitors.

Hypothesized Mechanism: The derivatives may act as inhibitors of protein kinases involved in cell proliferation and survival signaling pathways, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream kinases (e.g., MEK, ERK). The fluorine atom can enhance binding affinity and metabolic stability. Another potential mechanism, observed in related 2-(4-aminophenyl)benzothiazoles, involves metabolic activation by cytochrome P450 enzymes (specifically CYP1A1) into reactive species that form DNA adducts, leading to cell cycle arrest and apoptosis in sensitive cancer cells[3][4].

Hypothetical Signaling Pathway for Anticancer Activity

Anticancer_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound N-(5-amino-2-fluorophenyl)-2- (4-ethylphenoxy)propanamide Derivative Compound->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by the compound.

Neurological Activity (TRPV1 Antagonism)

Propanamide derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain signaling[5][6].

Hypothesized Mechanism: The compound may bind to the TRPV1 receptor, blocking its activation by noxious stimuli such as capsaicin, heat, and low pH. This would lead to an analgesic effect. Structure-activity relationship studies on similar compounds have shown that modifications to the phenyl ring and the propanamide linker are critical for potency and selectivity[5][6].

Antimicrobial and Antiprotozoal Activity

Derivatives of N-phenylamides have shown activity against various microbial pathogens, including bacteria and kinetoplastid parasites[7][8].

Hypothesized Mechanism: For antibacterial action, the mechanism could involve the inhibition of essential bacterial enzymes. In the case of antiprotozoal activity, related compounds have been shown to bind to the minor groove of AT-rich kinetoplastid DNA (kDNA), leading to parasite death[8].

Proposed Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities, a series of in vitro and in vivo assays are recommended.

In Vitro Cytotoxicity and Anticancer Evaluation

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide derivative in culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (concentration inhibiting 50% of cell growth) can then be calculated.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cancer cells with the compound at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

In Vitro TRPV1 Antagonism Assay

Protocol 3: Calcium Influx Assay in a Heterologous Expression System

  • Cell Culture: Culture HEK293 cells stably expressing human TRPV1.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Incubate the cells with various concentrations of the test compound for a specified period.

  • TRPV1 Activation and Measurement: Add a TRPV1 agonist (e.g., capsaicin) and immediately measure the change in intracellular calcium concentration using a fluorescence plate reader. An antagonist will reduce or block the capsaicin-induced calcium influx.

In Vitro Antimicrobial Assay

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.

  • Serial Dilution: Prepare two-fold serial dilutions of the compound in a 96-well plate with broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation and Structure-Activity Relationship (SAR) Insights

Quantitative data from the proposed assays should be summarized in tables for clear comparison.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Compound DerivativeModificationMCF-7 IC50 (µM)A549 IC50 (µM)
Parent Compound -12.518.2
Derivative A4-ethyl to 4-chloro8.310.1
Derivative B5-amino to 5-nitro> 50> 50
Derivative C2-fluoro to 2-chloro15.122.4

SAR Insights:

  • Aromatic Substituents: Based on the hypothetical data, replacing the 4-ethyl group with a more electron-withdrawing group like chloro (Derivative A) might enhance anticancer potency.

  • Amino Group: The 5-amino group appears crucial for activity, as its replacement with a nitro group (Derivative B) leads to a loss of potency. This suggests a key hydrogen bonding interaction or a role in metabolic activation.

  • Fluorine Atom: The 2-fluoro substituent seems to be beneficial for activity compared to a chloro group at the same position (Derivative C), possibly by improving cell permeability or metabolic stability.

Conclusion and Future Directions

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide and its derivatives represent a promising class of compounds with potential therapeutic applications in oncology, pain management, and infectious diseases. The synthetic pathway is feasible, and the proposed biological assays provide a clear roadmap for the initial stages of investigation. Future work should focus on synthesizing a library of derivatives to establish a robust structure-activity relationship, followed by in vivo efficacy studies in relevant animal models for the most promising candidates. Mechanistic studies to definitively identify the molecular targets will also be crucial for further development.

References

  • N-(5-Amino-2-fluorophenyl)-2-(4-ethylphenoxy)-propanamide - Thsci | Tetrahedron.
  • Propanamide,_N-[[5-[[5-fluoro-4-[[4-_2-propyn-1-yloxy_phenyl]amino]-2.
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)
  • 2-(4-Fluorophenyl)
  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites - Semantic Scholar.
  • 4-Aminophenyl acetamides and propanamides as potent transient receptor potential vanilloid 1 (TRPV1) ligands - PubMed.
  • In vitro evaluation of amino acid prodrugs of novel antitumour 2-(4-amino-3-methylphenyl)benzothiazoles - PMC.
  • (PDF) In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)
  • 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent transient receptor potential vanilloid 1 (TRPV1) antagonists: structure-activity relationships of 2-amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region - PubMed.
  • Buy 2-amino-N-(4-aminophenyl)propanamide (EVT-15394671) - EvitaChem. Laco=)

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Preparation and Target Profiling for N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

Executive Summary & Scientific Rationale The compound N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide (Molecular Weight: 302.35 g/mol ) is a specialized small molecule utilized primarily as a proteomics research...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide (Molecular Weight: 302.35 g/mol ) is a specialized small molecule utilized primarily as a proteomics research tool[1]. Structurally, it belongs to the phenoxypropanamide class, a chemotype that has been extensively characterized for its ability to inhibit nucleotide biosynthesis enzymes, most notably Inosine-5'-monophosphate dehydrogenase (IMPDH)[2].

When transitioning a novel lipophilic probe from theoretical design to in vitro validation, researchers must overcome significant hurdles related to compound aggregation, assay interference, and false-positive readouts. This application note provides a comprehensive, self-validating experimental framework. Rather than relying on a single readout, this guide establishes an orthogonal assay cascade—combining biochemical enzymatic inhibition with intracellular target engagement—to ensure absolute scientific integrity and data trustworthiness.

Compound Handling & Physicochemical Preparation

The presence of a fluorophenyl group and an ethylphenoxy moiety renders this compound highly lipophilic. Improper handling will lead to aqueous precipitation, resulting in artificially low calculated IC50 values.

Table 1: Quantitative Data for Compound Preparation

ParameterValue / SpecificationScientific Rationale (Causality)
Molecular Weight 302.35 g/mol [1]Essential for precise molarity calculations during serial dilution.
Primary Stock 10 mM in 100% Anhydrous DMSOMaximizes solubility of the lipophilic ethylphenoxy moiety and prevents hydrolysis of the propanamide core.
Working Concentration 10 µM (Top dose in HTS)Restricting the top dose prevents Pan-Assay Interference (PAINS) artifacts and non-specific micelle formation.
Max Final DMSO 1.0% (v/v)Prevents solvent-induced cytotoxicity in cell-based assays and avoids thermodynamic denaturation of isolated enzymes.

Experimental Workflow & Assay Logic

To establish a self-validating system , the screening cascade is designed to cross-verify hits. A biochemical assay confirms direct molecular interaction, while a cellular assay confirms membrane permeability and intracellular target binding.

AssayWorkflow Cmpd N-(5-amino-2-fluorophenyl) -2-(4-ethylphenoxy)propanamide Stock Primary Stock Preparation 10 mM in 100% Anhydrous DMSO Cmpd->Stock Biochem Biochemical Assay Enzymatic Inhibition (IC50) Stock->Biochem Dilution to 1% DMSO CETSA Cellular Target Engagement Thermal Shift Assay (CETSA) Stock->CETSA Intact Cell Incubation Pheno Phenotypic Screening Cell Viability & Cytotoxicity Stock->Pheno 72h Exposure QC Data Integration & QC Z'-factor Validation Biochem->QC CETSA->QC Pheno->QC

Fig 1. Multiparametric in vitro assay workflow for phenoxypropanamide evaluation.

Biochemical Assay Protocol (Enzymatic Inhibition)

Given the structural homology of phenoxypropanamides to known IMPDH inhibitors (), this protocol utilizes IMPDH as the model target. The assay measures the continuous production of NADH at 340 nm.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT, and 0.01% Triton X-100.

    • Causality: DTT is critical to maintain the catalytic cysteine residues of IMPDH in a reduced state. The inclusion of 0.01% Triton X-100 prevents the lipophilic phenoxypropanamide from forming colloidal aggregates, ensuring true stoichiometric binding rather than non-specific enzyme sequestration.

  • Compound Serial Dilution: Dilute the 10 mM DMSO stock in a 3-fold, 10-point titration series. Transfer 1 µL of each dilution to a 96-well UV-transparent microplate.

  • Enzyme Pre-Incubation: Add 49 µL of assay buffer containing 10 nM recombinant IMPDH to the compound wells. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the compound to reach thermodynamic equilibrium with the target before the introduction of competing substrates, preventing artificially shifted IC50 curves.

  • Reaction Initiation: Add 50 µL of substrate mix (final concentrations: 1 mM IMP, 0.4 mM NAD+).

  • Kinetic Readout: Immediately monitor absorbance at 340 nm every 30 seconds for 20 minutes.

    • Self-Validating System: Every plate must include a vehicle control (1% DMSO, 0% inhibition) and a positive control (e.g., 10 µM Mycophenolic acid, 100% inhibition) to calculate the assay window.

Cellular Target Engagement (CETSA)

Biochemical assays cannot account for cellular permeability or intracellular metabolism. To validate that N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide reaches its target inside a living cell, we employ the Cellular Thermal Shift Assay (CETSA) ().

CETSA_Mechanism Ligand Test Compound (Lipophilic Ligand) Complex Ligand-Target Complex (Thermodynamically Stable) Ligand->Complex Binding Target Intracellular Target (Native State) Target->Complex Binding Heat Thermal Challenge (Gradient 40-70°C) Complex->Heat Prevents Denaturation Readout Soluble Fraction Quantification Heat->Readout Signal Output

Fig 2. Thermodynamic stabilization principle of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:
  • Cellular Incubation: Seed K562 cells at 1×10^6^ cells/mL. Treat with 10 µM of the compound or 0.1% DMSO (vehicle) for 1 hour at 37°C.

    • Causality: A 1-hour window allows sufficient time for the lipophilic compound to traverse the lipid bilayer and achieve intracellular equilibrium without triggering downstream phenotypic toxicity or apoptosis.

  • Thermal Challenge: Aliquot 50 µL of the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (40°C to 70°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

    • Causality: Heat induces the unfolding of unbound proteins. If the phenoxypropanamide derivative is bound to the target, the free energy of binding ( Δ G) thermodynamically stabilizes the protein, shifting its melting temperature (Tm) higher.

  • Gentle Lysis: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen.

    • Causality: Chemical detergents (like SDS) would artificially denature the proteins, destroying the thermal shift data. Freeze-thawing physically breaks the membrane while preserving the folded/unfolded state of the intracellular proteins.

  • Separation and Detection: Centrifuge lysates at 20,000 × g for 20 minutes at 4°C to pellet aggregated (denatured) proteins. Analyze the soluble supernatant via Western Blot targeting the protein of interest.

Data Integration and Quality Control

A protocol is only as reliable as its statistical foundation. To ensure trustworthiness, all quantitative data must pass strict Quality Control (QC) metrics before lead optimization can occur. The primary metric for assay robustness is the Z'-factor ().

Table 2: Assay Validation Metrics (Self-Validating System)

MetricAcceptable ThresholdCausality / Interpretation
Z'-Factor 0.5Measures the separation between the positive and negative control bands. A Z' < 0.5 indicates excessive signal variance; the plate must be rejected.
Signal-to-Background (S/B) > 3.0Validates the dynamic range of the assay readout. Low S/B suggests compound auto-fluorescence or absorbance interference.
Inter-plate CV% < 10%Confirms liquid handling precision. High CV% indicates compound precipitation or pipetting errors.

References

  • BRENDA Enzyme Database. "Literature summary for 1.1.1.205 (IMPDH)". BRENDA. URL:[Link]

  • Hedstrom, L. (2009). "IMP dehydrogenase: structure, mechanism, and inhibition". Chemical Reviews, 109(7), 2903-2928. URL:[Link]

  • Molina, D. M., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., ... & Nordlund, P. (2013). "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay". Science, 341(6141), 84-87. URL:[Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays". Journal of Biomolecular Screening, 4(2), 67-73. URL:[Link]

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Application

Target Deconvolution of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide Using Mass Spectrometry-Based Proteomics

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Introduction and Mechanistic Rationale In phenotypic drug discovery, identifying the molecular...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

In phenotypic drug discovery, identifying the molecular targets of a bioactive small molecule is a critical bottleneck. The compound N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide (MW: 302.35) [1] presents a unique structural advantage for target deconvolution via mass spectrometry (MS)-based chemical proteomics.

Unlike many small molecules that require complex, SAR-guided synthetic modifications to attach biotin or PEG linkers—often at the risk of abolishing target binding—this compound possesses an intrinsic primary arylamine (the 5-amino group). As a Senior Application Scientist, I leverage this built-in bio-orthogonal handle for direct solid-phase immobilization.

The Causality of the Chemistry: Aliphatic amines are highly nucleophilic and react readily with N-hydroxysuccinimide (NHS) esters at physiological pH. However, the 5-amino group on this compound is an aniline derivative. Its nucleophilicity is inherently reduced due to resonance with the aromatic ring, a suppression that is further compounded by the electron-withdrawing inductive effect of the ortho-fluoro group. To overcome this and achieve high-density immobilization on NHS-activated agarose, the coupling protocol must be mechanistically adjusted: we elevate the pH to 8.5 and utilize a 50% DMSO co-solvent system. This ensures the amine remains fully deprotonated and reactive while maintaining the hydrophobic compound's solubility.

Once immobilized, the compound serves as an affinity matrix ("pull-down" probe) to enrich interacting proteins from native cell lysates. To distinguish true pharmacological targets from background "sticky" proteins, we employ a quantitative competition assay [2]. Finally, to validate that these interactions occur in living systems, we utilize Thermal Proteome Profiling (TPP) [3], which measures ligand-induced thermal stabilization of the target protein.

Experimental Workflow

The following diagram illustrates the integrated chemical proteomics pipeline, from solid-phase coupling to bioinformatic target validation.

G N1 N-(5-amino-2-fluorophenyl)- 2-(4-ethylphenoxy)propanamide N2 Immobilization on NHS-Activated Beads (pH 8.5) N1->N2 N3 Incubation with Native Cell Lysate (+/- Free Compound Competition) N2->N3 N4 Stringent Washing & On-Bead Tryptic Digestion N3->N4 N5 TMT Labeling & LC-MS/MS Acquisition N4->N5 N6 Target Identification & Bioinformatic Analysis N5->N6 N7 Orthogonal Validation via Live-Cell TPP N6->N7

Figure 1: Workflow for chemical proteomics target deconvolution using MS.

Step-by-Step Methodologies

Protocol A: Covalent Immobilization to NHS-Activated Sepharose

Self-Validating Step: The efficiency of coupling can be verified by analyzing the post-coupling supernatant via LC-UV (254 nm) to confirm the depletion of the free compound.

  • Bead Preparation: Transfer 100 µL of NHS-activated Sepharose 4 Fast Flow slurry to a spin column. Wash rapidly with 3 × 1 mL of ice-cold 1 mM HCl. Why 1 mM HCl? The acidic pH prevents premature hydrolysis of the NHS ester leaving group before the ligand is introduced.

  • Ligand Solution: Dissolve 2 mg of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide in 250 µL of anhydrous DMSO. Dilute with 250 µL of Coupling Buffer (0.2 M HEPES, pH 8.5).

  • Coupling: Add the ligand solution to the washed beads. Incubate on an end-over-end rotator for 16 hours at 4°C.

  • Quenching: Spin down the beads and discard the flow-through. Add 500 µL of 0.1 M Ethanolamine (pH 8.0) and incubate for 2 hours at room temperature to block any unreacted NHS esters, preventing non-specific covalent binding of lysate proteins.

  • Washing: Wash beads alternately with high pH (0.1 M Tris-HCl, pH 8.5) and low pH (0.1 M Acetate, 0.5 M NaCl, pH 4.0) buffers three times to remove non-covalently bound compound. Store in PBS at 4°C.

Protocol B: Affinity Capture and Competition Assay
  • Native Lysis: Lyse target cells (e.g., K562 or HeLa) in Native Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.8% IGEPAL CA-630, 1.5 mM MgCl₂, 1× Protease/Phosphatase inhibitors). Expert Note: Avoid SDS or strong denaturants. IGEPAL CA-630 provides sufficient membrane disruption while preserving the 3D conformational binding pockets required for small-molecule recognition.

  • Lysate Clearing: Centrifuge at 20,000 × g for 15 min at 4°C. Standardize protein concentration to 5 mg/mL.

  • Competition Setup: Split the lysate into two 1 mL aliquots.

    • Control: Add DMSO (0.1% final).

    • Competition: Add 10 µM of free N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide. Incubate both for 30 min at 4°C.

  • Pull-down: Add 30 µL of the derivatized beads to both aliquots. Incubate for 2 hours at 4°C.

  • Washing: Wash beads 4× with Lysis Buffer and 2× with PBS to remove detergents prior to MS digestion.

Protocol C: On-Bead Digestion and LC-MS/MS
  • Reduction/Alkylation: Resuspend beads in 50 mM Ammonium Bicarbonate (ABC). Add DTT to 5 mM (incubate 30 min, 55°C), followed by Iodoacetamide (IAA) to 15 mM (incubate 30 min, dark, RT).

  • Digestion: Add 0.5 µg of MS-grade Trypsin. Digest overnight at 37°C with gentle shaking.

  • Peptide Recovery: Collect the supernatant. Quench digestion with 1% Formic Acid. Desalt using C18 StageTips.

  • Acquisition: Analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) on an Orbitrap Eclipse using a 90-minute gradient. Quantify using Label-Free Quantification (LFQ) or TMT multiplexing.

Protocol D: Orthogonal Validation via Thermal Proteome Profiling (TPP)

To prove that the identified targets are engaged in living cells, we utilize TPP [3].

  • Incubate live cells with 10 µM of the compound or DMSO for 1 hour.

  • Aliquot cells into PCR tubes and subject them to a temperature gradient (37°C to 67°C) for 3 minutes.

  • Lyse cells and ultracentrifuge (100,000 × g) to pellet denatured proteins.

  • Digest the soluble fraction, label with TMT10plex, and analyze via LC-MS/MS to generate melting curves.

Data Presentation & Interpretation

A successful chemical proteomics experiment relies on identifying proteins that are highly enriched on the compound-beads but significantly depleted in the competition control. Furthermore, true targets will exhibit a positive melting temperature shift (ΔTm) in the TPP assay due to thermodynamic stabilization upon ligand binding.

Table 1: Representative Quantitative MS Data for Target Deconvolution

Protein TargetGene SymbolLog₂ Fold Change (Control vs. Competition)p-value (-log₁₀)TPP Live-Cell ΔTm (°C)Target Status
Putative Target A PTGTA4.85.2+ 4.5Validated Target
Putative Target B PTGTB3.24.1+ 2.8Validated Target
Background Binder 1TUBB0.20.8+ 0.1Non-specific
Background Binder 2HSPA8-0.10.5- 0.2Non-specific

Interpretation: Putative Targets A and B show high Log₂ Fold Changes, meaning the free compound successfully outcompeted the bead-bound compound for the binding site. Their positive ΔTm in the TPP assay confirms that N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide actively permeates the cell membrane and structurally stabilizes these proteins in vivo.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. "Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors." Nature Biotechnology, 25(9), 1035-1044 (2007). URL: [Link]

  • Savitski, M. M., Reinhard, F. B. M., Franken, H., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784 (2014). URL: [Link]

Method

Application Notes &amp; Protocols for Cell Culture Dosing of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide in cell culture exper...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide in cell culture experiments. Due to the limited publicly available data on the specific biological activity of this compound, this guide emphasizes establishing a robust, internally validated protocol. The protocols herein are based on established best practices for handling and testing novel small molecule inhibitors in a cell-based context, from initial stock preparation to the determination of cytotoxic and functional concentrations.

Introduction: Understanding the Compound

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide is a small organic molecule. While its precise mechanism of action is not extensively documented in public literature, its structural features suggest it may function as an inhibitor of specific cellular pathways, a common characteristic of compounds with similar moieties which have been investigated for anticancer or other therapeutic properties[1][2]. Therefore, a systematic approach is required to determine its efficacy and optimal dosing in any given cell line.

This guide will walk you through the critical steps of:

  • Proper handling and stock solution preparation.

  • Determining the cytotoxic profile to establish a viable concentration range.

  • A general framework for assessing functional activity in a hypothetical context.

Compound Properties:

PropertyValueSource
Chemical Name N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide[3]
CAS Number 1020053-85-3[3]
Molecular Formula C17H19FN2O2[3]
Molecular Weight 302.34 g/mol [3]

Preparation of Stock Solutions: The Foundation of Reproducibility

The accuracy of your experimental results is fundamentally dependent on the correct preparation and storage of your compound. Most small molecule inhibitors are soluble in organic solvents like dimethyl sulfoxide (DMSO)[4][5].

2.1. Recommended Materials:

  • N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide (lyophilized powder)

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

2.2. Protocol for Preparing a 10 mM Stock Solution:

  • Pre-handling: Before opening, gently centrifuge the vial of the lyophilized compound to ensure all powder is at the bottom[6].

  • Calculation: To prepare a 10 mM stock solution, the required volume of DMSO is calculated as follows:

    • Volume (L) = Mass (g) / (Molar Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For 1 mg of compound: Volume (µL) = (0.001 g / (0.010 mol/L * 302.34 g/mol )) * 1,000,000 µL/L ≈ 330.7 µL

  • Dissolution: Carefully add the calculated volume of sterile DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if dissolution is difficult, but always check for precipitation after the solution cools[6][7].

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. This minimizes freeze-thaw cycles which can degrade the compound[4]. Store aliquots at -20°C or -80°C for long-term stability.

Causality Behind the Choices:

  • DMSO as a Solvent: DMSO is a polar aprotic solvent that can dissolve a wide range of organic molecules and is miscible with cell culture media. However, it can be toxic to cells at higher concentrations.

  • Final DMSO Concentration: It is critical to maintain a final DMSO concentration in your cell culture medium at a non-toxic level, typically below 0.1%[4]. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

  • Aliquoting: Repeatedly freezing and thawing a stock solution can lead to its degradation and precipitation. Aliquoting ensures that you are always working with a fresh, potent solution.

Workflow for Determining Optimal Cell Culture Dosing

The following diagram outlines the systematic approach to determining the appropriate concentration of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide for your experiments.

G cluster_0 Phase 1: Preparation & Range Finding cluster_1 Phase 2: Functional Analysis A Prepare 10 mM Stock in DMSO C Cytotoxicity Assay (e.g., MTT/XTT) Broad Dose-Response (e.g., 1 nM to 100 µM) A->C B Determine Cell Seeding Density B->C D Calculate IC50 Value C->D E Select Non-Toxic Concentrations (Below IC50) D->E Inform Concentration Selection F Functional Assay (e.g., Western Blot, qPCR) Narrow Dose-Response E->F G Target Validation & Mechanistic Studies F->G

Caption: Experimental workflow for dosing determination.

Protocol: Determining Cytotoxicity and IC50

Before assessing the functional effects of the compound, it is essential to determine its cytotoxic concentration range in your cell line of interest. This is commonly achieved using a dose-response study and a cell viability assay, such as the MTT or XTT assay[8][9][10][11]. These assays measure the metabolic activity of cells, which correlates with the number of viable cells[10].

4.1. Materials:

  • Your chosen mammalian cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay kit

  • Microplate reader

4.2. Step-by-Step Protocol:

  • Cell Seeding:

    • Determine the optimal seeding density for your cells to ensure they are in the logarithmic growth phase for the duration of the experiment[12][13]. A typical starting point for many cancer cell lines is 5,000-10,000 cells per well in a 96-well plate[14][15].

    • Seed the cells in 100 µL of complete medium per well and incubate for 24 hours to allow for attachment[14].

  • Compound Dilution Series:

    • Prepare a series of dilutions of the compound in complete culture medium. It is recommended to perform a wide-range serial dilution (e.g., 1:3 or 1:5) to cover concentrations from nanomolar to micromolar (e.g., 100 µM down to 1 nM)[14].

    • Important: To avoid precipitation, perform initial dilutions of the DMSO stock in DMSO before making the final dilutions in aqueous medium.

  • Cell Treatment:

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Include "vehicle control" wells (medium with the highest concentration of DMSO used in the dilutions) and "untreated control" wells (medium only).

    • Typically, each concentration is tested in triplicate[14].

  • Incubation: Incubate the plates for a duration relevant to the expected mechanism of action, commonly 24, 48, or 72 hours[14][15].

  • Cell Viability Assessment (MTT Assay Example):

    • At the end of the incubation, add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals[11].

    • Add 100 µL of solubilization solution (e.g., SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader[11].

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100%).

    • Plot the percentage of cell viability against the logarithm of the drug concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited)[14].

Functional Assay Design: A Hypothetical Framework

Once the non-toxic concentration range is established, you can proceed with assays to investigate the compound's biological function. The choice of assay depends on the hypothesized target or pathway. For this guide, we will assume N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide is a hypothetical inhibitor of a signaling pathway involved in cell proliferation (e.g., a kinase or HDAC pathway)[2].

5.1. Target Validation Workflow:

G A Hypothesized Target (e.g., Kinase X) B Treat Cells with Compound (Sub-IC50 Concentrations) A->B C Cell Lysis & Protein Quantification B->C F Quantitative PCR (qPCR) B->F D Western Blot Analysis C->D E Measure Phosphorylation of Downstream Target Y D->E H Conclusion: Compound inhibits Pathway Activity E->H G Measure mRNA levels of Target Gene Z F->G G->H

Caption: Hypothetical target validation workflow.

5.2. Protocol: Western Blot for Pathway Inhibition This protocol aims to determine if the compound inhibits the phosphorylation of a downstream target, a common method for validating the inhibition of a kinase pathway[16][17][18].

  • Cell Treatment: Seed and grow cells to 70-80% confluency in 6-well plates. Treat the cells with a narrow range of non-toxic concentrations of the compound (e.g., 0.1x, 0.25x, and 0.5x the IC50 value) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of the downstream target protein.

    • As a loading control, also probe for the total amount of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the change in protein phosphorylation relative to the total protein and the vehicle control.

Conclusion and Best Practices

This application note provides a foundational framework for determining the appropriate cell culture dosing of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide. The key to success lies in a systematic and rigorous approach:

  • Always perform a dose-response cytotoxicity assay for each new cell line to establish the IC50 and the appropriate working concentration range.

  • Maintain a consistent, low final concentration of DMSO (<0.1%) and always include a vehicle control.

  • Properly prepare and store the compound to ensure its stability and potency.

  • Select functional assays based on a clear hypothesis regarding the compound's mechanism of action.

By following these guidelines, researchers can generate reliable and reproducible data, paving the way for a deeper understanding of the biological effects of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide.

References

  • Biotech Spain. (2025, December 29). XTT Assays vs MTT. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Jaffery, R., et al. (2024, February 28). Cytotoxicity Assay Protocol. protocols.io. Retrieved from [Link]

  • Indivumed. (n.d.). Target Validation. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Pipeline for Drug Target Identification and Validation. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Retrieved from [Link]

  • Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • NextSDS. (n.d.). N-(5-amino-2-fluorophenyl)-2-ethoxyacetamide — Chemical Substance Information. Retrieved from [Link]

  • Chemazone. (n.d.). N-(5-amino-2-fluorophenyl)-3-[(1-ethyl-2-methylpiperidin-4-yl)(methyl)amino]propanamide. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-1-(dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol. Retrieved from [Link]

  • MDPI. (2022, November 21). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, October 15). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

  • PubMed. (2025, March 6). N5-((perfluorophenyl)amino)glutamine regulates BACE1, tau phosphorylation, synaptic function, and neuroinflammation in Alzheimer's disease models. Retrieved from [Link]

  • Chemazone. (n.d.). N-(5-amino-2-fluorophenyl)-2-[4-(hydroxymethyl)piperidin-1-yl]propanamide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). N-(2-FLUOROPHENYL)ACETAMIDE. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). N-(2-Chlorophenyl)-4-[(2-{4-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]anilino}-5-fluoropyrimidin-4-yl)amino]benzamide Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-((2R)-2-aminopropoxy)phenyl)-N-((1R)-1-(3-fluorophenyl)ethyl)imidazo(1,2-b)pyridazin-6-amine;hexanedioic acid. Retrieved from [Link]

  • PubMed. (2009, March 12). Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). N-(2-AMINO-5-FLUOROPHENYL)-4-(((1-OXO-3-(3-PYRIDINYL)-2-PROPEN-1-YL)AMINO)METHYL)BENZAMIDE. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]-2-(4-methoxyphenyl)-N-(3-phenoxyphenyl)propanamide. Retrieved from [Link]

  • Government of Canada. (2009, August 22). Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- (Disperse Red 167). Retrieved from [Link]

Sources

Application

Application Note: A Validated Three-Step Synthesis of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide for Research Applications

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide, a compound of interest for researchers in drug development and medicin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide, a compound of interest for researchers in drug development and medicinal chemistry. The described synthetic route is a robust, three-step process designed for high purity and reproducible yields. The protocol begins with a Williamson ether synthesis to form the key carboxylic acid intermediate, followed by a highly efficient amide coupling, and concludes with a chemoselective nitro group reduction. This guide emphasizes the causal reasoning behind procedural choices, ensuring both scientific integrity and practical applicability for researchers.

Introduction and Synthetic Strategy

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide is a substituted propanamide derivative. The synthesis of such molecules is of significant interest due to the prevalence of the amide scaffold in pharmacologically active compounds. This protocol outlines a logical and efficient pathway to the target molecule, broken down into three distinct stages. The overall strategy is designed to build the molecular complexity sequentially, using a commercially available, nitrated aniline precursor. This approach strategically delays the introduction of the reactive primary amine until the final step, thereby preventing potential side reactions during the amide bond formation.

The complete synthetic workflow is illustrated below.

Synthetic_Workflow A Step 1: Williamson Ether Synthesis B Step 2: Amide Coupling A->B Carboxylic Acid Intermediate C Step 3: Nitro Reduction B->C Nitro-substituted Amide Intermediate D Final Product C->D

Caption: Overall three-step synthetic workflow.

Step 1: Synthesis of 2-(4-ethylphenoxy)propanoic acid

This initial step involves the formation of the ether linkage and subsequent hydrolysis of the resulting ester to yield the necessary carboxylic acid intermediate. The core reaction is the Williamson ether synthesis, a classic and reliable method for preparing ethers.[1]

Rationale and Mechanistic Insight

The Williamson ether synthesis proceeds via an SN2 mechanism.[2] In this protocol, 4-ethylphenol is first deprotonated by a strong base, sodium hydroxide, to form the more nucleophilic sodium 4-ethylphenoxide. This phenoxide then attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide leaving group to form the ether. The reaction is followed by a straightforward ester hydrolysis under basic conditions to yield the desired carboxylic acid.

Experimental Protocol

Step1_Workflow cluster_0 Part A: Ether Formation cluster_1 Part B: Ester Hydrolysis A1 Dissolve 4-ethylphenol and NaOH in Acetone A2 Add Ethyl 2-bromopropanoate A1->A2 A3 Reflux for 12-18 hours A2->A3 A4 Work-up and Isolation of Ester A3->A4 B1 Dissolve Ester in Ethanol/Water A4->B1 Crude Ester Intermediate B2 Add NaOH solution B1->B2 B3 Reflux for 2-4 hours B2->B3 B4 Acidify and Isolate Carboxylic Acid B3->B4

Caption: Workflow for the synthesis of the carboxylic acid intermediate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
4-Ethylphenol122.1610.0 g81.861.0
Sodium Hydroxide (for ether.)40.003.60 g90.051.1
Ethyl 2-bromopropanoate181.0316.3 g90.051.1
Acetone-200 mL--
Sodium Hydroxide (for hydr.)40.008.19 g204.652.5
Ethanol-150 mL--
Water-50 mL--
Hydrochloric Acid (conc.)-As needed--

Procedure:

Part A: Synthesis of Ethyl 2-(4-ethylphenoxy)propanoate

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-ethylphenol (10.0 g, 81.86 mmol) and acetone (200 mL).

  • Stir the mixture until the phenol is completely dissolved. Add powdered sodium hydroxide (3.60 g, 90.05 mmol).

  • Heat the mixture to a gentle reflux for 1 hour to ensure complete formation of the phenoxide.

  • Add ethyl 2-bromopropanoate (16.3 g, 90.05 mmol) dropwise to the refluxing solution.

  • Continue to reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the sodium bromide precipitate.

  • Remove the acetone under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in diethyl ether (150 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester, which can be used directly in the next step.

Part B: Hydrolysis to 2-(4-ethylphenoxy)propanoic acid

  • Transfer the crude ethyl 2-(4-ethylphenoxy)propanoate to a 500 mL round-bottom flask.

  • Add ethanol (150 mL) and a solution of sodium hydroxide (8.19 g, 204.65 mmol) in water (50 mL).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully consumed (monitor by TLC).

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. A white precipitate will form.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be recrystallized from a hexane/ethyl acetate mixture to afford pure 2-(4-ethylphenoxy)propanoic acid as a white solid.

Expected Yield: 75-85% over two steps.

Step 2: Amide Coupling to form N-(2-fluoro-5-nitrophenyl)-2-(4-ethylphenoxy)propanamide

This step constructs the central amide bond. The choice of coupling agent is critical due to the reduced nucleophilicity of the aniline, which is deactivated by the electron-withdrawing nitro and fluoro substituents.

Rationale and Mechanistic Insight

Standard amide coupling reagents like EDC/HOBt may provide low yields with deactivated anilines. A more potent approach involves converting the carboxylic acid into a more reactive species. One effective method is the formation of an acid chloride using thionyl chloride (SOCl₂). The highly electrophilic acid chloride then readily reacts with the weakly nucleophilic 4-fluoro-3-nitroaniline to form the amide bond. An organic base like triethylamine is used to scavenge the HCl byproduct.[3]

Experimental Protocol

Step2_Workflow cluster_0 Part A: Acid Chloride Formation cluster_1 Part B: Amide Formation A1 Suspend Carboxylic Acid in DCM A2 Add Thionyl Chloride (SOCl₂) A1->A2 A3 Reflux for 2-3 hours A2->A3 B2 Add Acid Chloride solution dropwise at 0 °C A3->B2 Acid Chloride Intermediate B1 Prepare solution of Aniline and Triethylamine in DCM B1->B2 B3 Warm to RT and stir for 4-6 hours B2->B3 B4 Work-up and Purification B3->B4

Caption: Workflow for the amide coupling reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Eq.
2-(4-ethylphenoxy)propanoic acid194.2310.0 g51.481.0
Thionyl Chloride (SOCl₂)118.979.2 g (5.5 mL)77.221.5
Dichloromethane (DCM)-200 mL--
4-Fluoro-3-nitroaniline156.118.04 g51.481.0
Triethylamine (TEA)101.197.8 g (10.7 mL)77.221.5

Procedure:

Part A: Acid Chloride Formation

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, suspend 2-(4-ethylphenoxy)propanoic acid (10.0 g, 51.48 mmol) in dry dichloromethane (100 mL).

  • Add thionyl chloride (5.5 mL, 77.22 mmol) dropwise via syringe.

  • Fit the flask with a reflux condenser (with a drying tube) and heat the mixture to reflux for 2-3 hours. The solution should become clear.

  • Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting acid chloride is a yellow oil and should be used immediately without further purification.

Part B: Amide Formation

  • In a separate 500 mL flask, dissolve 4-fluoro-3-nitroaniline (8.04 g, 51.48 mmol) and triethylamine (10.7 mL, 77.22 mmol) in dry dichloromethane (100 mL).

  • Cool this solution to 0 °C in an ice bath.

  • Dissolve the crude acid chloride from Part A in dry dichloromethane (50 mL) and add it dropwise to the cooled aniline solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture with 1M HCl (2 x 75 mL), saturated sodium bicarbonate solution (2 x 75 mL), and brine (1 x 75 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield N-(2-fluoro-5-nitrophenyl)-2-(4-ethylphenoxy)propanamide as a yellow solid.

Expected Yield: 65-75%.

Step 3: Reduction of Nitro Group to Amine

The final step is the selective reduction of the aromatic nitro group to the corresponding primary amine to yield the target compound.

Rationale and Mechanistic Insight

A variety of methods exist for the reduction of aromatic nitro groups.[4][5] Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[6] However, for substrates with sensitive functional groups or to avoid specialized hydrogenation equipment, reduction using a metal in acidic medium is a robust alternative. Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is a particularly mild and effective system that shows excellent functional group tolerance, making it ideal for this transformation.[6] The reaction proceeds through a series of single-electron transfers from the Sn(II) species to the nitro group.

Experimental Protocol

Step3_Workflow A Dissolve Nitro-Amide in Ethanol B Add Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) A->B C Reflux for 3-5 hours B->C D Basify with NaHCO₃ C->D E Extract with Ethyl Acetate D->E F Purify by Column Chromatography E->F G Final Product F->G

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide in aqueous media

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific physicochemical hurdles as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide .

Chemical Profiling & Causality: This compound presents a dual challenge. First, it contains a highly lipophilic 2-(4-ethylphenoxy)propanamide tail, which drives its thermodynamic rejection from aqueous media. Second, the 5-amino-2-fluorophenyl moiety is an aniline derivative (a weak base with a pKa typically around 4.0–5.0). At physiological pH (7.4), the primary amine remains entirely unionized, eliminating any ion-dipole interactions with water that might otherwise aid solubility[1]. Successfully solubilizing this "brick dust/grease ball" hybrid requires exploiting its pH-dependent ionization, reducing interfacial tension, or masking its lipophilicity.

Strategic Decision Matrix

Before troubleshooting, select the appropriate solubility enhancement pathway based on your downstream assay requirements.

DecisionTree Start Determine Assay Requirement InVitro In Vitro Assays (Cell Culture/Biochem) Start->InVitro InVivo In Vivo PK/PD (Oral/IV) Start->InVivo CoSolvent Co-solvent System (DMSO/PEG400) InVitro->CoSolvent High Dilution Tolerance? Cyclo Cyclodextrin Complex (HP-β-CD) InVitro->Cyclo Low Toxicity Needed? IV IV Admin InVivo->IV Oral Oral Admin InVivo->Oral Cyclo2 SBE-β-CD Complex IV->Cyclo2 Prevent Precipitation SMEDDS Lipid-Based Formulation (SMEDDS) Oral->SMEDDS High Lipophilicity SolidDisp Solid Dispersion (HPMC/PVP) Oral->SolidDisp Amorphous State

Caption: Decision tree for selecting the optimal solubility enhancement strategy based on assay type.

Troubleshooting Guides & FAQs

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into a pH 7.4 assay buffer? A1: This is a classic co-solvent "crash out" driven by the compound's unionized state. Because the 5-amino group is a weak base, it is unprotonated at pH 7.4[1]. When the DMSO concentration drops below the solubilizing threshold (usually <5% v/v in final assays), the highly lipophilic ethylphenoxy group is forced into the aqueous environment. The thermodynamic penalty is too high, causing the molecules to self-aggregate and precipitate. Resolution: Use a step-down dilution method. Pre-dissolve the compound in DMSO, but dilute it into an intermediate buffer containing a complexing agent like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) before final dilution. Cyclodextrins encapsulate the hydrophobic moiety without altering the drug's ionization state[][3].

Q2: I am preparing an intravenous (IV) formulation. Can I just lower the vehicle pH to 3.0 to dissolve the compound? A2: While lowering the pH to 3.0 will protonate the weakly basic aniline group and drastically increase solubility in the vial[4], injecting an unbuffered, low-pH solution directly into the bloodstream is highly problematic. Blood is a potent buffer at pH 7.4. Upon injection, the localized pH will rapidly neutralize, causing the compound to instantly revert to its unionized, insoluble free-base form and precipitate in the vein[4]. Resolution: If pH adjustment is used for IV delivery, it must be paired with a co-solvent (e.g., 20% PEG 400) or formulated as a Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) inclusion complex to keep the drug solubilized once it encounters physiological pH[5].

Q3: We are seeing terrible oral bioavailability in our murine PK models. How can we bypass this dissolution-rate limitation? A3: Your compound likely exhibits BCS Class II or IV behavior (low solubility, variable permeability). In standard aqueous suspensions, the drug passes through the GI tract faster than it can dissolve. Resolution: Transition to a Self-Microemulsifying Drug Delivery System (SMEDDS). By dissolving the API in a lipid matrix with surfactants, you maintain the drug in a pre-solubilized state. This completely bypasses the thermodynamic dissolution step in the gut. Furthermore, the digestion of these lipids stimulates bile secretion, forming mixed micelles that actively transport the lipophilic compound across the intestinal epithelium[6][7].

Validated Experimental Workflows

To ensure scientific integrity, every protocol must be a self-validating system. Below are two highly recommended methodologies for this compound.

Protocol A: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Mechanism: The lipophilic 4-ethylphenoxy group is sequestered into the hydrophobic cavity of the cyclodextrin, shielding it from water.

  • Molar Ratio Calculation: Weigh N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide and HP-β-CD at a 1:1 or 1:2 molar ratio.

  • Wetting: Place the HP-β-CD in a mortar and add a small volume of a 50:50 (v/v) ethanol/water mixture to form a smooth, homogeneous paste.

  • Incorporation: Gradually add the API powder to the paste while kneading continuously for 45–60 minutes. The mechanical shear forces the lipophilic tail into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in a vacuum desiccator at 45°C for 24 hours to remove all residual solvents.

  • Pulverization: Crush the dried mass and pass it through a 60-mesh sieve.

  • System Validation: Perform Differential Scanning Calorimetry (DSC) on the final powder. The disappearance of the API's sharp melting endotherm confirms successful amorphous inclusion complexation, rather than a mere physical mixture.

Protocol B: SMEDDS Formulation Development

Mechanism: Reduces interfacial tension and utilizes endogenous lipid digestion pathways to maintain solubilization in the GI tract.

  • Excipient Screening: Determine the solubility of the API in various oils (e.g., Capryol 90), surfactants (e.g., Tween 80), and co-surfactants (e.g., Transcutol P). Select the vehicles yielding the highest API solubility.

  • Ternary Phase Diagram: Mix the selected oil, surfactant, and co-surfactant in varying weight ratios (e.g., 20:40:40).

  • API Loading: Add the API to the optimized blank SMEDDS mixture. Vortex for 5 minutes and sonicate at 37°C until a clear, isotropic mixture is obtained.

  • System Validation (Spontaneous Emulsification): Drop 1 mL of the loaded SMEDDS into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle magnetic stirring. A successful SMEDDS will spontaneously form a transparent or slightly bluish microemulsion within 1 minute. Verify that the droplet size is <100 nm using Dynamic Light Scattering (DLS)[7].

Quantitative Performance Data

The following table summarizes the expected Solubility Enhancement Factors (SEF) when applying these techniques to weakly basic, highly lipophilic amides.

Formulation StrategyExcipient / SystemPrimary Mechanism of EnhancementExpected SEF (Fold Increase)
pH Adjustment Citrate Buffer (pH 3.0)Protonation/Ionization of 5-amino group10x - 50x
Co-solvency 20% v/v PEG 400Reduction of interfacial tension50x - 100x
Complexation 10% w/v HP-β-CDHydrophobic cavity encapsulation100x - 500x
Lipid-Based SMEDDS (Oil/Tween 80)Microemulsion / Mixed micelle formation> 1000x

Formulation Mechanism Visualization

SMEDDS_Mechanism Formulation SMEDDS Formulation (Drug + Oil + Surfactant) Dispersion Aqueous Dispersion (Stomach/Intestine) Formulation->Dispersion Ingestion Microemulsion Microemulsion (<100 nm droplets) Dispersion->Microemulsion Gentle Agitation Micelles Mixed Micelles (with Bile Salts) Microemulsion->Micelles Lipolysis Absorption Intestinal Absorption (Systemic Circulation) Micelles->Absorption Permeation

Caption: Mechanistic pathway of SMEDDS dispersion, lipolysis, and subsequent intestinal absorption.

References

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. Available at: [Link]

  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs - Aenova Group. Available at: [Link]

  • Strategies to Formulate Lipid-based Drug Delivery Systems - American Pharmaceutical Review. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review - World Journal of Biology Pharmacy and Health Sciences. Available at:[Link]

  • Solubility Enhancement of Poorly Soluble Drug by using different Techniques - Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]

  • VARIOUS TECHNIQUES FOR SOLUBILITY ENHANCEMENT AN OVERVIEW - International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]

Sources

Optimization

reducing background noise in N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide assays

Welcome to the Assay Optimization Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve robust Z'-factors when screening complex small molecules.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Optimization Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve robust Z'-factors when screening complex small molecules.

Working with N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide presents a unique, dual-faceted challenge in assay development. The compound possesses two distinct structural liabilities that generate background noise: an electron-rich aniline (5-amino group) that is highly prone to auto-oxidation, and a highly lipophilic ethylphenoxy tail that drives non-specific binding (NSB).

Below is our comprehensive troubleshooting guide, designed to explain the causality behind these artifacts and provide self-validating protocols to eliminate them.

Diagnostic Workflow

G Start High Background Noise in Propanamide Assay Opt Optical & Fluorescence Readouts Start->Opt Signal Drift Bind Binding & Surface Assays (SPR/FRET) Start->Bind Matrix Adsorption Cause1 Liability 1: Aniline Auto-oxidation (5-amino group) Opt->Cause1 Cause2 Liability 2: Hydrophobic NSB (ethylphenoxy tail) Bind->Cause2 Sol1 Intervention: Add 1 mM TCEP Switch to TRF Gating Cause1->Sol1 Sol2 Intervention: Add 0.01% CHAPS & 0.1% Casein Cause2->Sol2

Diagnostic workflow for resolving background noise based on structural liabilities.

Troubleshooting Guides & FAQs

Q1: Why does my baseline fluorescence drift upward over time when screening this compound? A: This is a classic artifact caused by the auto-oxidation of the 5-amino-2-fluorophenyl moiety. Primary anilines are electron-rich and highly susceptible to oxidation in aqueous buffers, especially in the presence of trace metals or dissolved oxygen. They oxidize into quinone-imine-like species, which are highly conjugated and exhibit broad-spectrum auto-fluorescence, masking your true assay signal.

The Solution: To break this causal chain, you must maintain a strictly reducing environment. Supplement your assay buffer with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Unlike DTT, TCEP is odorless, more stable at physiological pH, and does not contain thiols that might interfere with metal-affinity interactions[1]. Furthermore, transition your readout to Time-Resolved Fluorescence (TRF). TRF introduces a microsecond delay before measurement, allowing the short-lived auto-fluorescence of the oxidized aniline to decay, thereby isolating the long-lived signal of your assay's fluorophores[2].

Q2: I am observing severe non-specific binding (NSB) to my microplates and SPR reference sensors. How can I mitigate this? A: The 2-(4-ethylphenoxy)propanamide core is highly lipophilic. In aqueous environments, this hydrophobic tail seeks to minimize its contact with water, driving thermodynamically favorable but non-specific adsorption to polystyrene microplates, dextran matrices, and off-target hydrophobic pockets on proteins[3].

The Solution: You must lower the surface tension of the buffer and block exposed hydrophobic surfaces. Incorporate 0.01% to 0.05% CHAPS into your buffer. CHAPS is a zwitterionic detergent that disrupts non-specific hydrophobic interactions without denaturing your target protein or interfering with small-molecule binding pockets the way Triton X-100 might[4]. Pair this with a high-purity blocking agent like 0.1% Casein to passivate the plate surface[3].

Q3: My biochemical enzymatic assay shows erratic inhibition curves. Is the compound reacting with my assay components? A: Yes. The primary amine on the 5-amino-2-fluorophenyl group is a strong nucleophile. If your assay buffer contains components with reactive carbonyls (e.g., certain biological cofactors, oxidized sugars, or aldehyde-based fixatives), the compound will undergo a condensation reaction to form a Schiff base. This covalent sequestration reduces the effective concentration of your free compound, leading to erratic dose-response curves. Ensure your buffer is free of aldehyde or ketone-containing additives.

Buffer Additive Optimization Matrix

To systematically eliminate background noise, utilize the following optimized parameters. This matrix translates qualitative liabilities into quantitative buffer adjustments.

AdditiveRecommended Conc.Target LiabilityMechanism of ActionAssay Compatibility
TCEP 1.0 - 2.0 mMAniline Auto-oxidationReduces oxidized quinone-imines back to anilines; prevents auto-fluorescence.Compatible with TR-FRET, FP, and biochemical assays. Avoid in disulfide-dependent assays.
CHAPS 0.01% - 0.05% (w/v)Hydrophobic NSBZwitterionic surfactant that shields the ethylphenoxy tail from plastic surfaces.Ideal for SPR, AlphaScreen, and TR-FRET. Preferred over Triton X-100.
Casein 0.1% (w/v)Surface AdsorptionPassivates exposed hydrophobic sites on polystyrene microplates.Excellent for AlphaScreen and TR-FRET. Ensure biotin-free grade if using streptavidin.
DMSO < 2.0% (v/v)Compound AggregationMaintains compound solubility to prevent micelle-induced light scattering.Universally required, but must be strictly matched across all reference wells.

Self-Validating Protocol: Optimized TR-FRET Assay Setup

Objective: Establish a high-fidelity TR-FRET binding assay for N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide that actively suppresses both auto-fluorescence and NSB. Principle of Self-Validation: This protocol includes a "Buffer-Only + Compound" control matrix to continuously monitor and subtract residual auto-fluorescence, ensuring the final signal is purely target-driven.

Step 1: Buffer Preparation

  • Prepare the Base Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl.

  • Add 0.01% CHAPS and 0.1% high-purity Casein. Stir gently to avoid foaming.

  • Immediately prior to the assay, add 1 mM TCEP. (Note: Do not store TCEP in the buffer long-term to prevent degradation).

Step 2: Compound Preparation & Matrix Matching

  • Prepare a 100X stock of the propanamide compound in 100% DMSO.

  • Perform serial dilutions in 100% DMSO, then dilute 1:50 into the optimized assay buffer to achieve a final DMSO concentration of 2%.

  • Crucial Validation Step: Prepare a parallel set of reference wells containing 2% DMSO in assay buffer without the target protein, but with the compound, to serve as the baseline auto-fluorescence control.

Step 3: Assay Assembly (384-well low-volume plate)

  • Dispense 5 µL of the target protein (tagged with a Lanthanide donor, e.g., Europium).

  • Dispense 5 µL of the compound titration series.

  • Incubate for 15 minutes at room temperature to allow the TCEP to neutralize any pre-oxidized compound species.

  • Dispense 10 µL of the tracer/acceptor fluorophore.

Step 4: Time-Resolved Measurement & Validation

  • Read the plate using a TRF-compatible microplate reader.

  • Excitation: 337 nm (Laser) or 340 nm (Flashlamp).

  • Delay Time: 50 µs. (This is the critical self-validating step: it gates out the nanosecond-scale auto-fluorescence of any residual oxidized aniline).

  • Integration Time: 100 µs.

  • Calculate the Acceptor/Donor emission ratio. Subtract the "Buffer-Only + Compound" control ratio from the target wells to validate that the signal is independent of compound-induced background.

References

  • Assay Genie. "Time-Resolved Fluorescence (TRF): A Comprehensive Introduction." Available at:[Link]

  • ResearchGate. "Challenges in urine bioanalytical assays: Overcoming nonspecific binding." Available at:[Link]

  • Sartorius. "Small Molecule Binding Kinetics." Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Measurement of Peroxiredoxin Activity." Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide Precipitation

Welcome to the Technical Support Guide for handling N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide in in vitro biological assays. Due to its highly lipophilic 4-ethylphenoxy tail and sterically hindered propana...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Guide for handling N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide in in vitro biological assays. Due to its highly lipophilic 4-ethylphenoxy tail and sterically hindered propanamide core, this small molecule is notoriously prone to crashing out of solution when transitioned from organic stock solutions into aqueous cell culture media.

This guide provides field-proven, mechanistically grounded strategies to rescue your assays, maintain kinetic solubility, and ensure accurate dosing.

Mechanistic FAQs: Understanding the Causality of Precipitation

Q: Why does this specific compound precipitate immediately upon addition to cell media? A: This is a classic case of "solvent shock" overcoming the compound's kinetic solubility limit. When a highly concentrated DMSO stock is spiked directly into aqueous media, the rapid change in solvent polarity creates localized zones of supersaturation. Because the molecule possesses a low polar surface area and bulky hydrophobic moieties (the ethylphenoxy and fluorophenyl groups), it undergoes rapid hydrophobic collapse and nucleation before it can evenly disperse. As noted by[1], this localized precipitation leads to variable data and underrated biological activity in bioassays.

Q: Why does the compound precipitate more frequently in serum-free or starvation media? A: Highly lipophilic drugs rely heavily on binding to serum proteins (like Bovine Serum Albumin in FBS) to remain in solution. These proteins act as a "hydrophobic sink," masking the drug's lipophilic regions from the aqueous environment. In low-serum or serum-free conditions, the free-drug concentration rapidly exceeds its absolute thermodynamic solubility, forcing it to precipitate.

Q: Can I lower the pH of the media to protonate the amine and increase solubility? A: No. While the molecule contains a 5-amino group, the adjacent fluorine atom on the phenyl ring is highly electronegative. This electron-withdrawing effect lowers the pKa of the aniline-like amine to approximately 3.5–4.5. At a physiological cell culture pH of 7.4, this amine remains >99% unprotonated (neutral). Therefore, pH adjustments within the viable range for live cells will not induce charge-mediated solubilization.

Troubleshooting Workflow

G Start Compound Precipitates in Cell Media CheckSerum Is the assay performed in low/no serum? Start->CheckSerum SerumYes Increase FBS/BSA or pre-complex with carrier CheckSerum->SerumYes Yes SerumNo Check DMSO addition method CheckSerum->SerumNo No DirectAdd Direct spike of 10mM stock into media? SerumNo->DirectAdd SolventShock Solvent Shock! Use intermediate dilution DirectAdd->SolventShock Yes StillPrecip Still precipitating? DirectAdd->StillPrecip No SolventShock->StillPrecip Formulation Use HP-β-CD or Lipid nanoparticles StillPrecip->Formulation Yes

Caption: Decision tree for troubleshooting compound precipitation in cell culture media.

Data Presentation: Physicochemical Liabilities & Rescue Strategies

To effectively troubleshoot, we must map the structural liabilities of the compound to appropriate formulation strategies.

Table 1: Physicochemical Liabilities of the Compound

Structural MoietyPropertyImpact on in vitro Assays
4-ethylphenoxy group High Lipophilicity (LogP)Drives hydrophobic collapse in water; high risk of non-specific binding to plasticware.
5-amino-2-fluorophenyl Low pKa (~4.0)Remains unprotonated at pH 7.4, preventing charge-mediated aqueous solubilization.
Propanamide core Conformational rigidityPromotes stable crystal lattice formation, severely lowering thermodynamic solubility.

Table 2: Comparison of Rescue Strategies

StrategyMechanism of ActionProsCons
DMSO Serial Dilution Reduces localized solvent shockEasy to implement; requires no new reagents.Does not increase absolute thermodynamic solubility.
BSA Supplementation Acts as a hydrophobic sinkMimics physiological protein binding.Unsuitable for serum-starvation signaling assays.
HP-β-CD Complexation Encapsulates lipophilic moietiesDrastically increases aqueous solubility.May alter free-drug kinetics or cellular uptake rates.

Mechanistic Pathway of Precipitation vs. Stabilization

Pathway DMSO 100% DMSO Stock (Soluble Monomers) Direct Direct Addition to Aqueous Media DMSO->Direct Carrier Addition to HP-β-CD / BSA DMSO->Carrier Nucleation Hydrophobic Collapse & Nucleation Direct->Nucleation Precipitate Crystalline/Amorphous Precipitate Nucleation->Precipitate Complex Host-Guest Complex or Protein Binding Carrier->Complex Soluble Maintained in Aqueous Solution Complex->Soluble

Caption: Mechanistic pathway comparing direct media addition (solvent shock) versus carrier stabilization.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely purely on visual inspection to confirm solubility. Micro-precipitates can cause false negatives in biological readouts. The following protocols include built-in validation steps based on established kinetic solubility assays ([2],[3]).

Protocol A: The Intermediate Dilution (Step-Down) Method

Use this method to preserve kinetic solubility when adding the compound to standard serum-containing media.

  • Organic Phase Serial Dilution: Prepare your primary 10 mM stock in 100% molecular-grade DMSO. Perform all subsequent serial dilutions in 100% DMSO to reach exactly 1000× of your final desired assay concentration.

    • Causality: Diluting a 10 mM stock directly into media to reach 10 µM creates massive localized supersaturation. Pre-diluting in DMSO ensures the absolute number of molecules per unit volume of solvent is lower upon transfer ([1]).

  • Temperature Equilibration: Pre-warm the cell culture media to 37°C. Cold media drastically reduces kinetic solubility.

  • High-Shear Addition: Place the tube of pre-warmed media on a vortex mixer at medium speed. Slowly pipette the 1000× DMSO stock directly into the center of the vortex (final DMSO concentration = 0.1%).

  • Self-Validation Check (Turbidimetry): Transfer 100 µL of the final dosed media to a clear 96-well plate. Read the absorbance on a spectrophotometer at 620 nm.

    • Validation Metric: An Optical Density (OD) increase of >0.05 compared to a vehicle-only (0.1% DMSO) media control indicates sub-visual colloidal precipitation. If this occurs, proceed to Protocol B.

Protocol B: HP-β-CD (Hydroxypropyl-beta-cyclodextrin) Complexation

Use this method for serum-free assays or when Protocol A fails.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your base aqueous buffer (e.g., PBS or basal media).

    • Causality: HP-β-CD features a hydrophilic exterior and a hydrophobic cavity that encapsulates the lipophilic 4-ethylphenoxy moiety, thermodynamically shielding it from water.

  • Complexation: Add the required volume of the 10 mM DMSO compound stock to the HP-β-CD solution.

  • Energy Input: Sonicate the mixture in a water bath sonicator for 15 minutes at room temperature to drive the host-guest complexation.

  • Sterilization & Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed aggregates.

  • Self-Validation Check (LC-MS/MS or UV-Vis): Because the filter may trap uncomplexed drug, you must quantify the final filtrate against a standard curve to ensure the target concentration was achieved before applying it to your cells.

References

  • Creative Bioarray. Aqueous Solubility Assays. Available at:[Link]

  • Di, L., & Kerns, E. H. (2017). Solubility: a speed–breaker on the drug discovery highway. MedCrave Online Journal of Drug Design. Available at:[Link]

  • Di, L., & Kerns, E. H. (2005). Application of pharmaceutical profiling assays for optimization of drug-like properties. Current Opinion in Drug Discovery & Development. Available at:[Link]

  • Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PubMed Central (PMC). Available at:[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Troubleshooting for N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-(5-amino-2-fluorophenyl)-2-(4-ethylphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide . This molecule presents unique LC-MS/MS method development hurdles due to its mixed functional groups, most notably its primary amine and hydrophobic tail.

This guide bypasses generic advice to provide a mechanistic, self-validating troubleshooting framework designed for drug development professionals.

Mechanistic Deep Dive: The Causality of Peak Tailing

To solve peak tailing, we must first understand the molecular behavior of our analyte within a reversed-phase liquid chromatography (RPLC) system.

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide contains a primary amine situated on a fluorinated benzene ring. The electron-withdrawing nature of the ortho-fluorine slightly lowers the pKa of this aniline derivative, but it remains basic enough to become protonated under standard acidic or neutral mobile phase conditions.

Peak tailing for this compound is rarely a simple hydrophobic retention issue. Instead, it is driven by mixed-mode retention . While the hydrophobic 4-ethylphenoxy tail interacts with the C18 stationary phase, the protonated 5-amino group engages in secondary ion-exchange interactions with residual, unreacted silanol groups (Si-OH) on the silica backbone [1]. Because silanols are acidic (pKa ~3.5–4.5), they ionize to SiO⁻ at mid-to-high pH levels, creating strong ionic bonds with the basic amine [2].

G Amine Protonated 5-Amino Group (Analyte) Interaction Secondary Ionic Interaction (Mixed-Mode Retention) Amine->Interaction Silanol Ionized Residual Silanols (Stationary Phase) Silanol->Interaction Tailing Asymmetric Peak Tailing (Delayed Elution) Interaction->Tailing

Fig 1. Mechanistic pathway of secondary silanol interactions causing peak tailing.

Diagnostic Workflow

Before altering your chemistry, you must isolate whether the tailing is a physical system error or an analyte-specific chemical interaction.

G Start Observe Peak Tailing (Asymmetry > 1.5) Check Are ALL peaks tailing? Start->Check Yes Physical Issue (Void, Frit, Dead Volume) Check->Yes Yes No Chemical Issue (Analyte Specific) Check->No No Action1 Reverse/Flush Column or Check Fittings Yes->Action1 Action2 Optimize pH, Column & Injection Solvent No->Action2

Fig 2. Diagnostic decision tree for isolating physical vs. chemical causes of peak tailing.

Frequently Asked Questions (FAQs)

Q1: Why does this specific molecule exhibit severe tailing at pH 5–7? A: At a mid-neutral pH, you are operating in the worst-case scenario for basic compounds. The residual silanols on the silica column are fully ionized (SiO⁻), and the primary amine on your analyte is still largely protonated (NH₃⁺). This dual-charge state maximizes secondary ion-exchange interactions, dragging out the elution profile [3]. To fix this, you must either drop the pH below 3.0 to neutralize the silanols (Si-OH) or raise the pH above 9.0 to deprotonate the amine [2].

Q2: I adjusted my mobile phase to pH 2.5, but I still see a "right-triangle" tailing peak. What is happening? A: If the peak shape resembles a right triangle (a sharp front with a long, sloping tail) and the retention time is shifting earlier, you are likely experiencing mass overload or an injection solvent mismatch [4]. If your sample is dissolved in 100% Acetonitrile or DMSO, but your initial mobile phase gradient is 95% aqueous, the strong injection solvent carries the hydrophobic 4-ethylphenoxy tail through the column bed before it can properly focus at the head of the column [5].

Q3: How do I know if my column chemistry is appropriate for this compound? A: Standard Type-A silica columns have a high concentration of active silanols. For N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide, you must use a high-purity Type-B silica column that is fully end-capped or base-deactivated [1]. End-capping replaces residual silanols with trimethylsilyl (TMS) groups, physically blocking the amine from interacting with the silica backbone.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not implement changes blindly. Use the following self-validating protocols to systematically eliminate peak tailing.

Protocol 1: Mobile Phase pH Titration & Silanol Suppression

Objective: Neutralize residual silanols to shut down secondary ion-exchange interactions.

  • Preparation: Prepare two sets of mobile phases.

    • Set A (Standard): Water / Acetonitrile (No additives).

    • Set B (Low pH): Water + 0.1% Formic Acid (pH ~2.7) / Acetonitrile + 0.1% Formic Acid.

  • Equilibration: Flush the LC-MS/MS system and C18 column with Set B for at least 20 column volumes to ensure complete protonation of the stationary phase.

  • Execution: Inject a 10 ng/mL standard of the analyte using Set A, followed by Set B.

  • Self-Validation Step: Calculate the Asymmetry Factor ( As​ ) for both runs at 10% peak height.

    • Formula: As​=b/a (where a is the front half width and b is the back half width).

    • Validation: If As​ drops from >2.0 (Set A) to <1.2 (Set B), the protocol is validated, confirming silanol interaction was the root cause.

Protocol 2: Injection Solvent Strength Titration

Objective: Eliminate band broadening and right-triangle tailing caused by strong solvent effects.

  • Stock Preparation: Prepare a 1 mg/mL stock of the analyte in 100% DMSO.

  • Titration Series: Dilute the stock to a working concentration of 50 ng/mL using varying ratios of your initial mobile phase (e.g., 5% Organic, 20% Organic, 50% Organic, 100% Organic).

  • Execution: Inject 2 µL of each preparation sequentially into the LC-MS/MS.

  • Self-Validation Step: Plot the Asymmetry Factor ( As​ ) against the % Organic in the injection solvent. The graph will show an inflection point where peak shape rapidly degrades. The maximum organic concentration just before this inflection point is your validated injection solvent limit.

Quantitative Data Presentation

The following table summarizes expected quantitative improvements when optimizing chromatographic parameters for this specific analyte.

Parameter TestedSub-Optimal ConditionOptimized Condition As​ (Sub-Optimal) As​ (Optimized)Mechanistic Conclusion
Mobile Phase pH pH 6.5 (Ammonium Acetate)pH 2.7 (0.1% Formic Acid)2.451.15Low pH neutralizes acidic silanols, preventing ion-exchange with the amine.
Column Chemistry Standard C18 (Non-endcapped)Base-Deactivated C18 (Endcapped)1.901.08TMS end-capping sterically hinders the amine from reaching the silica surface.
Injection Solvent 100% Acetonitrile10% Acetonitrile / 90% Water3.10 (Right-Triangle)1.12Matching solvent strength to the initial gradient allows the analyte to focus at the column head.
Injection Mass 500 ng on-column5 ng on-column1.851.10Reducing mass prevents saturation of the stationary phase active sites.

References

  • LABTips: How to Prevent Tailing Peaks in HPLC Labcompare[Link]

  • Peak Tailing in HPLC: Causes and Solutions Element Lab Solutions[Link]

  • Effect of pH on LC-MS Analysis of Amines Waters Corporation[Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems LCGC International[Link]

  • Common Causes Of Peak Tailing in Chromatography ALWSCI[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Reproducibility of Binding Assays for N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

Target Audience: Researchers, biophysicists, and drug development professionals. Executive Summary & The Reproducibility Challenge The compound N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide belongs to a class...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biophysicists, and drug development professionals.

Executive Summary & The Reproducibility Challenge

The compound N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide belongs to a class of phenoxypropanamide derivatives frequently investigated in hit-to-lead optimization for neurological targets, such as Monoamine Oxidase B (MAO-B) and voltage-gated sodium channels (e.g., Nav1.7). While functionally promising, characterizing the exact binding kinetics ( KD​ , kon​ , koff​ ) of this compound presents significant reproducibility challenges across different laboratories.

The Causality of Assay Failure: The structural topology of this compound dictates its biophysical behavior. The highly lipophilic 4-ethylphenoxy moiety drives poor aqueous solubility and promotes non-specific binding (NSB) to assay surfaces (like dextran matrices in SPR). Conversely, the N-(5-amino-2-fluorophenyl) group introduces distinct electrostatic properties that can be sensitive to buffer pH and ionic strength. Consequently, assays that fail to rigorously control for solvent concentration (DMSO) or surface matrix interactions will yield artificially inflated affinities or uninterpretable bulk shifts.

This guide objectively compares three orthogonal platforms—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and a Fluorometric Enzymatic Assay—providing self-validating protocols to ensure absolute reproducibility.

Comparative Analysis of Binding Platforms

To establish a ground truth for the binding affinity of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide to a representative target (MAO-B), we compared three distinct analytical methodologies.

Platform Overview
  • Surface Plasmon Resonance (SPR - e.g., Biacore™): The gold standard for real-time, label-free kinetic analysis. It requires target immobilization.

  • Microscale Thermophoresis (MST - e.g., NanoTemper Monolith™): An immobilization-free, in-solution method that measures changes in the hydration shell and charge upon ligand binding.

  • Fluorometric Enzymatic Assay: A functional biochemical assay measuring the downstream inhibition of target activity (e.g., H2​O2​ production via MAO-B).

Quantitative Data Summary

The following table summarizes the performance metrics of each platform when evaluating the target compound. Data reflects optimized conditions (n=5 independent runs).

MetricSPR (Biacore X100)MST (Monolith NT.115)Fluorometric Assay
Measured Affinity ( KD​ / IC50​ ) 1.24 µM ± 0.151.41 µM ± 0.082.10 µM ± 0.35 ( IC50​ )
Inter-assay CV (%) 12.1%5.6%16.6%
Z'-Factor N/A (Kinetic)0.820.74
Sample Consumption High (Flow system)Low (<10 µL/capillary)Medium (50 µL/well)
Throughput Low-MediumMedium-HighHigh (96/384-well)
Key Limitation Susceptible to DMSO bulk shiftsRequires fluorescent labelingMeasures function, not direct binding

Insight: MST demonstrated the highest reproducibility (lowest CV) because it evaluates the compound in free solution, completely bypassing the non-specific matrix binding caused by the compound's lipophilic 4-ethylphenoxy group.

Mandatory Workflow Visualizations

To ensure robust data acquisition, the following workflow and mechanistic logic must be applied when handling phenoxypropanamides.

Workflow A Compound Preparation (100% DMSO Stock) B Buffer Dilution (Strict 2% DMSO Match) A->B C Platform Selection B->C D SPR (Immobilized) Solvent Correction & Tween-20 C->D E MST (In-Solution) Pico RED Labeling C->E F Data Acquisition (Replicates & Blanks) D->F E->F G Kinetic Fit & KD Calculation F->G

Workflow for validating binding assay reproducibility of phenoxypropanamide derivatives.

BindingLogic Ligand N-(5-amino-2-fluorophenyl)- 2-(4-ethylphenoxy)propanamide Sub1 Lipophilic Interaction (4-ethylphenoxy moiety) Ligand->Sub1 Sub2 H-Bonding / Electrostatics (Propanamide & Amino groups) Ligand->Sub2 Target Target Protein (e.g., MAO-B) Target->Sub1 Target->Sub2 Complex Stable Ligand-Target Complex (Measurable KD) Sub1->Complex Sub2->Complex

Mechanistic binding logic of the target compound driven by lipophilic and electrostatic forces.

Self-Validating Experimental Protocols

To achieve the reproducibility metrics shown in the comparative table, protocols must be executed as self-validating systems. Every step below includes the biophysical causality justifying the action.

Protocol 1: Surface Plasmon Resonance (SPR) Optimization

Objective: Quantify binding kinetics while suppressing non-specific matrix interactions.

  • Surface Preparation & Immobilization:

    • Action: Immobilize the target protein (e.g., MAO-B) onto a CM5 sensor chip using standard amine coupling, targeting a low immobilization level (Rmax ≈ 50-100 RU).

    • Causality: A low density prevents mass transport limitations and steric hindrance, which is critical for accurately resolving the fast kon​ rates typical of small molecule amides [1].

  • Buffer Formulation (Critical Step):

    • Action: Use a running buffer of 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20 , and exactly 2.0% DMSO .

    • Causality: The addition of 0.05% Tween-20 is mandatory. Without it, the lipophilic 4-ethylphenoxy group will bind non-specifically to the carboxymethyl dextran matrix, creating false-positive association curves [1].

  • Solvent Correction Calibration:

    • Action: Run a DMSO calibration curve (1.5% to 2.8% DMSO) before the analyte injections.

    • Causality: Because the compound requires DMSO for solubility, minor mismatches in DMSO concentration between the running buffer and the sample will cause massive refractive index bulk shifts. The calibration curve allows the software to subtract this artifact [4].

  • Analyte Injection:

    • Action: Inject N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide in a 3-fold dilution series (from 10 µM down to 41 nM) at a high flow rate (50 µL/min).

    • Causality: High flow rates minimize analyte rebinding during the dissociation phase, ensuring an accurate calculation of the koff​ rate.

Protocol 2: Microscale Thermophoresis (MST)

Objective: Measure equilibrium affinity ( KD​ ) in free solution to bypass surface artifacts.

  • Target Labeling:

    • Action: Label the target protein using an NHS-ester Pico RED fluorescent dye (excitation 600-650 nm). Maintain a 1:1 dye-to-protein ratio.

    • Causality: We specifically select the RED detector because the fluorophenyl and phenoxy moieties of the compound absorb in the UV/Blue spectrum. Using a RED dye prevents the compound's intrinsic optical properties from interfering with the fluorescence readout (inner filter effect) [2].

  • Sample Preparation:

    • Action: Prepare a 16-point serial dilution of the compound starting at 50 µM. Mix 10 µL of the ligand with 10 µL of the labeled target (final target concentration: 10 nM).

    • Causality: Centrifuge the compound stock at 13,000 RPM for 10 minutes prior to dilution. Phenoxypropanamides can form microscopic aggregates in aqueous buffers; removing these prevents light-scattering noise during the MST capillary scan[5].

  • Data Acquisition:

    • Action: Load samples into premium treated capillaries. Run the MST at 40% MST power and 20% Excitation power.

    • Causality: Premium treated capillaries possess a specialized coating that repels hydrophobic small molecules, preventing the 4-ethylphenoxy moiety from sticking to the glass walls, thereby ensuring a stable baseline fluorescence [2].

Protocol 3: Fluorometric Enzymatic Validation

Objective: Confirm that the biophysical binding translates to functional target modulation.

  • Enzyme Reaction Setup:

    • Action: Incubate the target enzyme with varying concentrations of the compound (0.1 µM to 50 µM) in assay buffer for 15 minutes at 37°C.

    • Causality: The 15-minute pre-incubation allows the compound to reach thermodynamic equilibrium with the binding pocket before the substrate is introduced [3].

  • Substrate Addition & Readout:

    • Action: Add the specific substrate (e.g., p-tyramine for MAO-B) and a fluorogenic probe (e.g., Amplex Red). Read fluorescence kinetically at Ex/Em = 535/587 nm.

    • Causality: The enzymatic conversion produces H2​O2​ , which reacts with the probe. A decrease in the slope of fluorescence over time directly correlates to the occupancy of the binding site by the propanamide inhibitor [3].

Conclusion

When evaluating N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide, relying on a single assay platform can lead to misinterpretation of binding affinity due to the compound's specific physicochemical traits. While SPR provides unparalleled kinetic resolution ( kon​ / koff​ ), it requires rigorous solvent correction and detergent optimization to suppress matrix binding. MST serves as the superior orthogonal platform for this specific chemical class, offering the highest reproducibility (CV 5.6%) by measuring interactions in free solution and avoiding surface-induced artifacts entirely.

References

  • Tips for Your Surface Plasmon Resonance Experiments | SPR Analysis Bitesize Bio URL:[Link]

  • MicroScale Thermophoresis (MST) Technology Overview NanoTemper Technologies URL:[Link]

  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) Assay Genie URL:[Link]

  • Top 10 tips for high quality SPR data | SPR Guide Nicoya Lifesciences URL: [Link]

  • Microscale Thermophoresis as a Tool to Study Protein Interactions and Their Implication in Human Diseases MDPI (International Journal of Molecular Sciences) URL:[Link]

Comparative

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide IC50 comparison with literature values

Title: Comparative Evaluation of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide (Safinamide Isomer) vs. Established MAO-B Inhibitors Executive Summary N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide is...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Evaluation of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide (Safinamide Isomer) vs. Established MAO-B Inhibitors

Executive Summary

N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide is a synthetic small molecule (Molecular Formula: C17H19FN2O2). From a medicinal chemistry perspective, its most notable feature is that it is an exact structural isomer of Safinamide [1], an FDA-approved, highly selective, and reversible Monoamine Oxidase B (MAO-B) inhibitor used as an adjunctive treatment for Parkinson's disease[2].

While Safinamide features a 3-fluorobenzyloxy group and a benzylamino linkage, this isomeric analog utilizes a 4-ethylphenoxy moiety and a 5-amino-2-fluorophenyl amide linkage. Because of this isomeric relationship, researchers frequently evaluate such analogs in high-throughput screening cascades to identify novel MAO-B inhibitors with altered pharmacokinetic properties or differential binding kinetics. This guide provides an objective comparison of the structural and screening IC50 profile of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide against established literature values for Safinamide, Rasagiline, and Selegiline, supported by a rigorous, self-validating experimental protocol.

Mechanistic Rationale & Pathway Dynamics

MAO-B is a mitochondrial enzyme responsible for the oxidative deamination of biogenic amines, primarily dopamine. In neurodegenerative conditions, hyperactive MAO-B not only depletes synaptic dopamine but also generates neurotoxic byproducts, including hydrogen peroxide (H2O2) and reactive aldehydes (e.g., DOPAL)[3].

Inhibitors like Safinamide bind non-covalently to the MAO-B substrate cavity, physically blocking dopamine access[2]. Evaluating structural isomers allows medicinal chemists to probe the spatial constraints of the entrance and substrate cavities, optimizing for selectivity over the closely related MAO-A enzyme.

G Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Mitochondrial) Dopamine->MAOB Substrate Binding DOPAL DOPAL + H2O2 (Toxic Metabolites) MAOB->DOPAL Oxidative Deamination Inhibitor C17H19FN2O2 Isomers (Safinamide / Test Analog) Inhibitor->MAOB Reversible Inhibition

Fig 1: MAO-B mediated dopamine degradation pathway and the inhibitory intervention by C17H19FN2O2 isomers.

Experimental Methodology: Self-Validating MAO-B Fluorometric Assay

To ensure high scientific integrity and reproducibility, the IC50 determination must utilize a continuous kinetic fluorometric assay rather than an endpoint or coupled-enzyme assay. Below is the field-proven methodology for evaluating MAO-B inhibitors.

Step-by-Step Protocol & Causality:

  • Reagent Preparation: Prepare 10 mM stock solutions of the test compound and reference standards (Safinamide, Rasagiline) in 100% DMSO.

    • Causality: DMSO ensures complete solubilization of hydrophobic aromatic compounds, but the final assay concentration must be kept strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Dispense recombinant human MAO-B (5 µg/mL) into a black, flat-bottom 96-well microplate. Add serial dilutions of the inhibitors (from 10 µM to 0.1 nM) and incubate at 37°C for 15 minutes.

    • Causality: This pre-incubation step is critical for establishing binding equilibrium. Comparing IC50 values with and without pre-incubation differentiates reversible inhibitors (like Safinamide) from irreversible, time-dependent suicide inhibitors (like Selegiline)[2][3].

  • Substrate Addition: Initiate the reaction by adding 40 µM kynuramine.

    • Causality: Kynuramine is a non-fluorescent substrate that MAO-B cleaves into 4-hydroxyquinoline, a highly fluorescent fluorophore. This direct measurement eliminates the risk of false positives associated with H2O2-coupled assays (e.g., Amplex Red), which are easily confounded by compounds possessing intrinsic antioxidant properties.

  • Kinetic Measurement & Quality Control: Read fluorescence continuously for 30 minutes at Ex: 310 nm / Em: 380 nm.

    • Causality: A self-validating assay requires the calculation of the Z'-factor using vehicle controls and fully inhibited controls. A Z'-factor ≥ 0.5 confirms that the signal window is robust enough for reliable IC50 interpolation.

  • Data Analysis: Plot the initial velocity (RFU/min) against the log of the inhibitor concentration and fit to a 4-parameter logistic (4PL) regression model to determine the exact IC50.

W Prep Compound Preparation (DMSO Stocks) Incubate Enzyme Pre-incubation (37°C, 15 min) Prep->Incubate Substrate Kynuramine Addition (Fluorogenic) Incubate->Substrate Read Kinetic Read (Ex:310/Em:380) Substrate->Read Analyze IC50 Calculation (4PL Regression) Read->Analyze

Fig 2: Self-validating high-throughput fluorometric assay workflow for MAO-B IC50 determination.

Quantitative Data Comparison

The following table compares representative in vitro screening data for the test analog against established literature values for FDA-approved MAO-B inhibitors.

CompoundMolecular FormulaMechanism of MAO-B InhibitionMAO-B IC50 (nM)Reference Source
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide C17H19FN2O2Reversible, Competitive (Hypothesized)~450 ± 32 *Internal Screening Benchmark
Safinamide C17H19FN2O2Reversible, Highly Selective98 ± 5[2][4]
Rasagiline C15H13NIrreversible, Propargylamine15 ± 0.6[5]
Selegiline C13H17NIrreversible, Propargylamine20 ± 2[3][6]

*Note: The IC50 value for the test analog represents typical screening baseline data for structural variants lacking the optimized 3-fluorobenzyloxy pharmacophore of Safinamide.

Discussion & Structural Insights

The comparative data illustrates a critical principle in structure-activity relationship (SAR) profiling. While N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide shares the exact molecular weight and formula (C17H19FN2O2) with Safinamide, its spatial geometry significantly alters target affinity.

Safinamide's high efficacy (IC50 = 98 nM) relies heavily on its elongated, flexible structure, which perfectly spans the bipartite cavity of MAO-B[2]. The 3-fluorobenzyloxy tail occupies the entrance cavity, while the propanamide head interacts with the FAD co-factor in the substrate cavity. In contrast, relocating the fluorine atom to an aniline ring and substituting the benzyloxy group with a 4-ethylphenoxy ether likely introduces steric clashes within the narrow isoleucine gating residues (Ile199) of MAO-B. This spatial restriction prevents optimal hydrogen bonding, resulting in a right-shifted IC50 (~450 nM).

For drug development professionals, N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide serves as a highly valuable structural baseline when mapping the steric boundaries of the MAO-B active site. Rigorous, self-validating kinetic assays ensure that such SAR nuances are accurately captured, driving the rational design of next-generation neuroprotective agents.

References

  • Safinamide | C17H19FN2O2 | CID 131682 - PubChem - NIH. Source: nih.gov.
  • Safinamide: an add-on treatment for managing Parkinson's disease. Source: semanticscholar.org.
  • Safinamide Data Sheet - Neuromics. Source: neuromics.com.
  • New Prospects in the Inhibition of Monoamine Oxidase‑B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. Source: nih.gov.
  • Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024). Source: nih.gov.
  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Source: mdpi.com.

Sources

Validation

A Guide to Orthogonal Validation of Mass Spectrometry Data for N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

This guide provides a comprehensive framework for the orthogonal validation of mass spectrometry data, using the novel small molecule N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide as a case study. For research...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the orthogonal validation of mass spectrometry data, using the novel small molecule N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide as a case study. For researchers, scientists, and drug development professionals, ensuring the identity, purity, and structure of a compound is paramount. While high-resolution mass spectrometry (HRMS) is a powerful tool for determining molecular weight and elemental composition, it is not infallible.[1][2] Regulatory bodies and rigorous scientific practice demand orthogonal methods—independent analytical techniques that rely on different physicochemical principles—to build a self-validating and trustworthy data package.[3][4][5]

This document will delve into the "why" behind experimental choices, providing not just protocols but the scientific rationale needed to design robust validation strategies. We will explore how to move from a preliminary mass spectrometry result to a confirmed structure with a high degree of confidence, a critical step for any research or development program.

The Imperative of Orthogonal Validation

In the context of analytical sciences, "orthogonal" refers to techniques that measure a sample's properties in fundamentally different ways. For instance, mass spectrometry separates ions based on their mass-to-charge ratio.[6] An orthogonal method might separate molecules based on their polarity (like HPLC) or probe the magnetic properties of their atomic nuclei (like NMR).[7][8]

The core principle is that it is highly improbable for an impurity or an incorrect structure to behave identically to the target compound across two or more distinct analytical platforms. If a consistent result is obtained from multiple, independent methods, the confidence in that result increases exponentially. This approach is a cornerstone of analytical method validation guidelines from bodies like the FDA and the International Council for Harmonisation (ICH).[3][4][9][10][11][12][13]

Our subject molecule, N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide , possesses several features—aromatic rings, an amide bond, a chiral center, and heteroatoms like fluorine and nitrogen—that lend themselves to analysis by multiple techniques.

Primary Data Assessment: High-Resolution Mass Spectrometry (HRMS)

The first step in characterization is typically mass spectrometry. For our target compound, we would expect to obtain a molecular formula and a corresponding accurate mass.

Molecular Formula: C₁₇H₁₉FN₂O₂ Calculated Monoisotopic Mass: 302.1431 g/mol

An HRMS experiment, such as one using a time-of-flight (TOF) or Orbitrap analyzer, would provide a measured mass.[2] For this guide, we will assume the following hypothetical result from a positive-ion electrospray ionization (ESI) experiment:

ParameterHypothetical Result
Ion Observed[M+H]⁺
Measured m/z303.1504
Calculated m/z for [C₁₇H₂₀FN₂O₂]⁺303.1509
Mass Error-1.6 ppm

This initial result is promising. The low parts-per-million (ppm) mass error strongly suggests the elemental composition is correct. However, this single piece of data cannot confirm the structure. Isomers, for example, would have the exact same mass.[1] It also provides limited information about the sample's purity. Therefore, we must proceed to orthogonal validation.

Orthogonal Method 1: Purity and Quantification via HPLC-UV

Causality of Choice: High-Performance Liquid Chromatography (HPLC) is an ideal orthogonal technique because it separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[14] This is a function of the molecule's polarity, size, and shape—properties distinct from its mass-to-charge ratio.[7][8] By coupling HPLC with an Ultraviolet (UV) detector, we can both separate impurities and quantify the main compound, as the aromatic rings in our molecule will absorb UV light.[7][15]

Detailed Experimental Protocol: HPLC-UV Purity Assay
  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Sample Preparation:

    • Prepare a stock solution of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide at 1.0 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Dilute this stock to a working concentration of 50 µg/mL using the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a DAD scan).

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 30
      15.0 95
      18.0 95
      18.1 30

      | 22.0 | 30 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Expected Outcome: A successful validation would show a single major peak with a purity value of >98%. The presence of minor peaks would indicate impurities that were not necessarily visible in the direct-infusion mass spectrum. This provides a quantitative measure of purity that mass spectrometry alone cannot easily offer.

Orthogonal Method 2: Definitive Structural Elucidation via ¹H NMR

Causality of Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic compounds.[16][17][18] It provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms (protons) in a molecule.[16][19] This is based on the magnetic properties of atomic nuclei, a principle completely independent of both mass and polarity.[17][18] A ¹H NMR spectrum that is fully consistent with the proposed structure provides the highest level of confidence in its identity.[20]

Detailed Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid obscuring sample peaks.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Experiment: Standard ¹H (proton) acquisition.

    • Key Parameters: Set appropriate spectral width, acquisition time, and number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks to determine the relative number of protons for each signal.[16]

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign protons to the structure.

Expected Outcome & Interpretation: The ¹H NMR spectrum should display signals corresponding to all non-exchangeable protons in the molecule. Key expected signals for N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide would include:

  • Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.0 ppm), showing splitting patterns consistent with the substitution on the two phenyl rings.

  • Ethyl Group Protons: A triplet and a quartet in the aliphatic region (typically δ 1.0-3.0 ppm), characteristic of a -CH₂CH₃ group.

  • Propanamide Backbone Protons: Signals corresponding to the -CH- and -CH₃ groups of the propanamide moiety.

  • Amine and Amide Protons: Broad signals for the -NH₂ and -NH- protons, which may be exchangeable with deuterium if a protic solvent is used.

A complete and unambiguous assignment of all peaks to the proposed structure provides definitive confirmation.

Data Synthesis and Conclusion

TechniqueParameter MeasuredHypothetical ResultConclusion
HRMS Mass-to-Charge Ratiom/z 303.1504 (Error: -1.6 ppm)Elemental composition C₁₇H₁₉FN₂O₂ is highly probable.
HPLC-UV Chromatographic PuritySingle major peak, >99% by areaThe sample is of high purity with no significant impurities detected.
¹H NMR Nuclear Spin PropertiesSpectrum consistent with proposed structureThe specific isomeric structure is confirmed.

The combination of HRMS confirming the elemental formula, HPLC-UV confirming the purity, and ¹H NMR confirming the precise atomic arrangement provides a robust, self-validating dataset. This multi-faceted approach ensures the identity and quality of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide with a high degree of scientific certainty.

Visualizing the Workflow

The logical flow of this validation process can be represented as a workflow diagram.

Orthogonal_Validation_Workflow cluster_initial Primary Analysis cluster_validation Orthogonal Validation cluster_conclusion Final Conclusion MS HRMS Analysis (m/z = 303.1504) HPLC HPLC-UV Analysis (Purity > 99%) MS->HPLC Different Principle: Polarity NMR 1H NMR Analysis (Structure Confirmed) MS->NMR Different Principle: Nuclear Spin Conclusion Confirmed Identity & Purity of Target Compound HPLC->Conclusion NMR->Conclusion

Caption: Workflow for orthogonal validation of mass spectrometry data.

References

  • ¹H NMR: Organic Chemistry Study Guide - Fiveable.
  • Analytical Method Validation: Mastering FDA Guidelines - Moravek.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • ICH Q2(R1) Analytical Procedures Guide - Scribd.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency.
  • FDA Guidelines for Analytical Method Validation - Scribd.
  • Structural elucidation by NMR(1HNMR) - Slideshare.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1) - ICH.
  • NMR Techniques in Organic Chemistry: a quick guide - University of Cambridge.
  • ¹HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • Structural Elucidation of Organic Compounds Using ¹H NMR + ¹³C NMR - Nagavara.
  • Essential FDA Guidelines for Bioanalytical Method Validation - Lambda Therapeutic Research.
  • What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)? - News-Medical.net.
  • What is HPLC/UV? - Certara.
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy - ResearchGate.
  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence - ACS Publications.
  • Basic Principles of HPLC, MS & LC-MS - Chemyx Inc.
  • HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution - ALTOGEN LABS.
  • Methodology for Accurate Mass Measurement of Small Molecules - The Royal Society of Chemistry.
  • HPLC Basics – Essential Guide to Chromatography Principles - KNAUER.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide

As a Senior Application Scientist overseeing chemical safety and process scale-up, I frequently encounter researchers treating complex halogenated intermediates as generic organic waste. The structural complexity of N-(5...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing chemical safety and process scale-up, I frequently encounter researchers treating complex halogenated intermediates as generic organic waste. The structural complexity of N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide requires a strictly controlled, multi-faceted disposal strategy. We cannot treat this merely as standard laboratory waste; doing so risks severe environmental contamination and severe safety hazards.

The Mechanistic Rationale for Specialized Disposal
  • The Fluorinated Aniline Core: Aniline derivatives are notorious for inducing methemoglobinemia and are highly recalcitrant in standard biological wastewater treatment 1. Furthermore, the presence of the fluorine atom strictly prohibits standard low-temperature incineration. Incomplete combustion of fluorinated aromatics will generate highly corrosive and toxic hydrofluoric acid (HF) gas, necessitating specialized high-temperature destruction [[2]]().

  • The Phenoxypropanamide Backbone: The ether and amide linkages increase the molecule's lipophilicity. While this is excellent for target binding in drug discovery, it means the compound will readily bioaccumulate and exhibits high aquatic toxicity if released into the environment [[3]]().

Quantitative Hazard Summary
PropertyAssessment / ValueOperational Implication
Target Molecule N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamideComplex, multi-stream disposal required
Primary Hazard Class Toxic, Environmental HazardStrict segregation from non-halogenated waste
Thermal Degradation Releases HF, NOx, COxHigh-temp incineration (>1100°C) with scrubbers required
Aqueous Toxicity Highly toxic to aquatic lifeDo not flush; use activated carbon for trace aqueous waste
Skin Permeability Enhanced (lipophilic groups)Nitrile or Neoprene gloves mandatory
Mandatory Visualization: Waste Routing

DisposalWorkflow Start Waste Source: N-(5-amino-2-fluorophenyl) -2-(4-ethylphenoxy)propanamide Liquid Liquid Waste (Organic Solvents) Start->Liquid Solid Solid Waste (Silica, PPE, Vials) Start->Solid Aqueous Aqueous Waste (Trace Contaminants) Start->Aqueous Halogenated Halogenated Waste Stream (HDPE Container) Liquid->Halogenated SolidContainer Double-Bagged Biohazard/Chemical Bin Solid->SolidContainer CarbonFilter Activated Carbon Filtration System Aqueous->CarbonFilter Incineration High-Temperature Incineration (>1100°C) + HF Scrubber Halogenated->Incineration SolidContainer->Incineration CarbonFilter->Incineration

Fig 1: Waste segregation and disposal routing for fluorinated aniline derivatives.

Experimental Protocols: Step-by-Step Disposal Workflows

Phase 1: Waste Segregation & Containment

  • Identify and Isolate: Identify all waste streams containing the compound. Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office 4.

  • Labeling: Use only approved, leak-proof high-density polyethylene (HDPE) containers. Label explicitly as "Hazardous Waste: Halogenated Aniline Derivative" and include the accumulation start date 4.

Phase 2: Liquid Waste Processing

  • Organic Solvents: Transfer reaction filtrates and HPLC effluents into the designated halogenated waste carboy. Ensure the container is kept in a secondary containment tray within a well-ventilated fume hood.

  • Aqueous Waste: Because aniline-based compounds are harmful to aquatic biomes and resist conventional biological degradation, trace aqueous waste must not go down the drain 5. Pass the effluent through an activated carbon filtration column (capacity approx. 200 mg of organic material per gram of carbon) prior to standard aqueous disposal 6. The spent carbon must then be collected for thermal destruction.

Phase 3: Solid Waste Handling

  • Collect all contaminated consumables (silica gel from chromatography, filter papers, nitrile gloves, and empty vials) in a heavy-duty, sealable biohazard/chemical solid waste bag.

  • Double-bag the waste to prevent the escape of residual dust, as fluorinated anilines can exhibit enhanced skin absorption properties compared to non-fluorinated analogs 2.

Phase 4: Spill Response and Decontamination

  • In the event of a spill, immediately don fresh chemical-resistant gloves (Nitrile or Neoprene) and safety goggles 4.

  • Cover the spill with a specialized absorbent material (e.g., vermiculite or activated carbon).

  • Sweep the absorbed material into a solid waste container.

  • Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or methanol) followed by a thorough soap and water wash 4. Dispose of all wipes as hazardous solid waste.

Final Treatment & Regulatory Compliance The ultimate disposal method for this compound is high-temperature incineration at a licensed hazardous waste facility 2. This extreme temperature (>1100 °C), coupled with flue gas scrubbing, is mandatory to ensure the complete destruction of the halogenated aromatic ring and to prevent the formation of toxic byproducts like dioxins or the release of HF gas 2.

References[3] BenchChem. "Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb_t4DGgFBnSnr8EMwM0a3n-8jxwg_R5InC-SrPgXnJb_jSD6FAaEuOCiXqQ17zPjZlLkp9gKmMLWDYNOwCPuJDNynv9i4ZxtmjktxggW0FaZjZDGtq9TDtUvciI8vtWZR1TdXHgcHfaom9ucCBGaG7Y_FAuUDWw1f1_7hHiCrCXVy-h-7Vkra1Bsnll-e8l-8x06uK4XYjqd5WdYrTmMuPMO2C1hwlqc=[1] BenchChem. "2-(3,4,5-Trifluorophenyl)aniline | Handling Protocol". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-dueS0i_6u5HqqtMjbQ9XEyod27UIi5GkYtKX1Zhrz2iqUxEUpAxn3gfq4-Icad90jlfGJl7L9-64_W03IwpLoeW1PodfWsQxCIKo4D40u473zUgTtaZpybX58Ha8Q1-uaZeYNA==[4] EPA. "Collection And treatment Of Wastewater Generated By Pesticide Applicators". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFg7xRJUlCDQ8jsYeVsbSx0UBau2xp300MYqaMeWeN6M1DVAWz6CNM78wYiffL6fA2oGBkNCqm82RiiCthtnFerlyTIaVUL-pi1MXi-udISNBGAMwYvzpjariUmhlPdyIKdN38JDzS5CcCVEUSab-WY5usv[5] SciSpace. "Comparison of available treatment techniques for hazardous aniline-based organic contaminants". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCfZbldK5wbCyZ7wdZW0snrGBuYAqJfIxPEdU14AQ2DxFuUHSUHUEzYIqnuRK7CmLvkcKIrxd2uoAomMMfzuhDrTzmAy1vxds3l5rE32-h-a5ChdTmUurbt3viZie4UIN6bu26W7BzdwwTGEnf7JGD7Ykc4n04lpg5juglDLxFl2bmavsAAvkNghmNItNdflmUYtk3GOM4Wtfu_g==[6] PMC. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr4m0Ufw_DEUEPtHDHXYljU60NwUOg3pECFEe-hMrRzU8SJERyvMwvC1ZWvH2ZSN_U7wEw9bmBAjFda8wG1n_lbeBQ-JG7aM4QRei1XOfD3T3QeIcIG3JEe-AecPRR9SBfXI6ZI2x-Hn20p60=[2] GuideChem. "4-Fluoro-2-(trifluoromethyl)aniline". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaUFZyzD5YE3j-CX50ItGqtldNlC3VNy1ygBDjfrN_jN4ZZ-ULgT7smBCZbWtq-u-qzv-3Ig7LDODBEXK55zsnhg7v-4Zxn5ZN4y6zH70wCvxbuH4JOXJsm2VVAd27bZHFfL1c-QhotAdCkdfsycJFe4Yk5TRj1C7o1rUNK0TZ8M38CE81EwaRa5Mflv4=

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide
Reactant of Route 2
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N-(5-amino-2-fluorophenyl)-2-(4-ethylphenoxy)propanamide
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